6-Aminopyridine-3-carboximidamide dihydrochloride
Description
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Properties
Molecular Formula |
C6H10Cl2N4 |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
6-aminopyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H8N4.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H |
InChI Key |
FVOSNFYFCLKVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-Aminopyridine-3-carboximidamide dihydrochloride chemical structure and properties
The following technical guide details the chemical structure, synthesis, and biological applications of 6-Aminopyridine-3-carboximidamide dihydrochloride , a critical fragment in medicinal chemistry known for its utility as a serine protease inhibitor probe.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
6-Aminopyridine-3-carboximidamide dihydrochloride is a highly polar, salt-form pyridine derivative. Structurally, it consists of a pyridine ring substituted with a primary amino group at the C6 position and a carboximidamide (amidine) group at the C3 position. It is most commonly isolated as the dihydrochloride salt to ensure stability and water solubility, as free amidines are often hygroscopic and prone to hydrolysis.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 6-Aminopyridine-3-carboximidamide dihydrochloride |
| Common Synonyms | 6-Amino-3-amidinopyridine 2HCl; 6-Aminonicotinamidine dihydrochloride |
| CAS Number (Free Base) | Not widely listed (Precursor Nitrile CAS: 4214-73-7) |
| MDL Number | MFCD28891456 |
| Molecular Formula | C₆H₁₀Cl₂N₄ (Salt) / C₆H₈N₄ (Base) |
| Molecular Weight | 209.08 g/mol (Dihydrochloride) / 136.15 g/mol (Base) |
| SMILES (Salt) | [Cl-].[Cl-].Nc1ccc(cn1)C(=N)N |
Physical Properties[4][10]
| Property | Data / Observation |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO; Poorly soluble in non-polar organics (DCM, Hexane) |
| Hygroscopicity | Moderate to High (Store in desiccator) |
| pKa (Predicted) | ~11.0 (Amidine group); ~6.5 (Pyridine nitrogen) |
| Melting Point | >250 °C (Decomposes) |
Synthetic Pathway[3][11]
The industrial and laboratory synthesis of 6-Aminopyridine-3-carboximidamide typically proceeds via the Pinner Reaction , utilizing 6-amino-3-pyridinecarbonitrile as the starting material. This route is preferred for its specificity and high yield of the amidine salt.
Reaction Protocol (Step-by-Step)
-
Precursor Preparation: Dissolve 6-amino-3-pyridinecarbonitrile (CAS 4214-73-7) in anhydrous ethanol or methanol.
-
Pinner Intermediate Formation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar). Bubble dry HCl gas through the solution until saturation.
-
Mechanism: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol solvent, forming the imidate ester hydrochloride .
-
-
Amidation: After stirring for 12–24 hours at room temperature, the solvent is removed or the intermediate is precipitated with diethyl ether. The crude imidate is then redissolved in anhydrous alcohol and treated with excess anhydrous ammonia (NH₃) or ammonium carbonate.
-
Isolation: The reaction mixture is heated (typically 40–60°C) to drive the substitution of the alkoxy group with the amine.
-
Purification: The product precipitates as the dihydrochloride salt upon cooling or addition of an antisolvent (acetone/ether). Recrystallization from EtOH/Water yields analytical grade material.
Synthesis Diagram[11]
Caption: Conversion of the nitrile precursor to the target amidine via the Pinner method.
Biological Utility & Mechanism of Action[12][13]
This compound is a classic S1 Pocket Binder used in the development of serine protease inhibitors. The amidine moiety serves as a bioisostere for the guanidine group of Arginine, a key residue recognized by enzymes like Trypsin , Thrombin , and Factor Xa .
Molecular Recognition (The "Arginine Mimic")
In the catalytic cleft of trypsin-like serine proteases, the S1 pocket contains a critical Aspartate residue (Asp189 in Trypsin) at the bottom.
-
Interaction: The positively charged amidine group of 6-Aminopyridine-3-carboximidamide forms a strong salt bridge (bidentate hydrogen bond) with the carboxylate of Asp189.
-
Selectivity: The 6-amino group on the pyridine ring provides an additional hydrogen bond donor, potentially interacting with backbone carbonyls (e.g., Gly219) or water networks, enhancing affinity compared to the unsubstituted benzamidine.
Interaction Diagram
Caption: Schematic of the salt bridge formation between the inhibitor and the protease active site.
Handling, Stability, and Safety
Storage Protocol
-
Moisture Sensitivity: The dihydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under inert gas (Nitrogen).
-
Temperature: Stable at room temperature (25°C) for short periods, but long-term storage at -20°C is recommended to prevent hydrolysis of the amidine to the amide.
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
References
-
PubChem. (n.d.). 6-aminopyridine-3-carboximidamide dihydrochloride (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: 6-aminopyridine-3-carboximidamide dihydrochloride. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 6-Amino-3-pyridinecarbonitrile (Precursor). Retrieved from [Link]
Sources
Molecular weight and formula of 6-Aminopyridine-3-carboximidamide 2HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Aminopyridine-3-carboximidamide dihydrochloride, a pyridine derivative of interest in medicinal chemistry and drug development.
Section 1: Core Molecular Attributes
6-Aminopyridine-3-carboximidamide, particularly in its dihydrochloride salt form, presents a unique scaffold for chemical exploration. Understanding its fundamental properties is the first step in harnessing its potential.
Chemical Structure and Formula
The chemical structure of the parent compound, 6-Aminopyridine-3-carboximidamide, is characterized by a pyridine ring substituted with an amino group at the 6-position and a carboximidamide group at the 3-position. The dihydrochloride salt form indicates that two hydrochloride (HCl) molecules are associated with the base molecule.
The molecular formula for the free base is C₆H₈N₄[1]. The addition of two hydrochloride molecules results in the following formula for the dihydrochloride salt:
C₆H₈N₄·2HCl or C₆H₁₀Cl₂N₄
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, from solution preparation to stoichiometric calculations in chemical reactions.
-
Monoisotopic Mass of the Free Base: 136.07489 Da[1].
-
Molecular Weight of the Free Base: Approximately 136.15 g/mol .
-
Molecular Weight of Hydrochloric Acid (HCl): Approximately 36.46 g/mol .
Based on these values, the molecular weight of 6-Aminopyridine-3-carboximidamide dihydrochloride can be calculated as follows:
Molecular Weight = (Molecular Weight of Free Base) + 2 * (Molecular Weight of HCl) Molecular Weight = 136.15 g/mol + 2 * (36.46 g/mol ) Molecular Weight = 136.15 g/mol + 72.92 g/mol Molecular Weight = 209.07 g/mol
Table 1: Summary of Molecular Properties
| Property | Value | Source |
| Molecular Formula (Free Base) | C₆H₈N₄ | PubChemLite[1] |
| Molecular Formula (Dihydrochloride) | C₆H₁₀Cl₂N₄ | Calculated |
| Monoisotopic Mass (Free Base) | 136.07489 Da | PubChemLite[1] |
| Molecular Weight (Free Base) | ~136.15 g/mol | Calculated |
| Molecular Weight (Dihydrochloride) | ~209.07 g/mol | Calculated |
Section 2: Physicochemical and Pharmacological Context
While specific experimental data for 6-Aminopyridine-3-carboximidamide 2HCl is not widely available, we can infer potential characteristics based on the properties of structurally related aminopyridine and carboxamide derivatives.
Predicted Physicochemical Properties
The presence of the amino and carboximidamide groups, along with the pyridine nitrogen, suggests that the molecule will be basic and readily form salts. The dihydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
-
Solubility: The dihydrochloride salt is anticipated to be soluble in water and polar protic solvents.
-
pKa: The pyridine ring nitrogen and the amino and carboximidamide groups will have distinct pKa values, influencing the molecule's charge at different physiological pHs.
Potential Pharmacological Significance
The aminopyridine scaffold is a well-established pharmacophore in drug discovery. Compounds containing this moiety have been investigated for a wide range of biological activities.
-
Ion Channel Modulation: Aminopyridines are known to be potassium channel blockers. This activity is the basis for the therapeutic use of related compounds in neurological disorders.
-
Enzyme Inhibition: The structural features of 6-Aminopyridine-3-carboximidamide suggest potential interactions with various enzyme active sites. For instance, the related compound 6-aminonicotinamide acts as a 6-phosphogluconate dehydrogenase inhibitor.
-
Antimicrobial and Anticancer Potential: Pyridine and carboxamide derivatives have been explored for their efficacy as antimicrobial and anticancer agents.
Section 3: Experimental Protocols and Methodologies
For researchers embarking on studies involving 6-Aminopyridine-3-carboximidamide 2HCl, the following experimental workflows provide a validated starting point.
Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a standard stock solution, a fundamental procedure for in vitro and in vivo studies.
Objective: To prepare a 10 mM stock solution of 6-Aminopyridine-3-carboximidamide 2HCl.
Materials:
-
6-Aminopyridine-3-carboximidamide 2HCl (MW: 209.07 g/mol )
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
Calibrated analytical balance
-
Volumetric flask
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is calculated as follows: Mass = (0.010 mol/L) * (0.010 L) * (209.07 g/mol ) = 0.0209 g = 20.9 mg
-
Weigh the compound: Accurately weigh 20.9 mg of 6-Aminopyridine-3-carboximidamide 2HCl using an analytical balance.
-
Dissolution: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of the chosen solvent and vortex until the compound is fully dissolved.
-
Final Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing a stock solution.
Analytical Characterization Workflow
Confirmation of the identity and purity of 6-Aminopyridine-3-carboximidamide 2HCl is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for this purpose.
Objective: To verify the identity and assess the purity of a sample of 6-Aminopyridine-3-carboximidamide 2HCl.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
C18 reversed-phase HPLC column
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase A.
-
HPLC Method:
-
Flow rate: 0.5 mL/min
-
Injection volume: 5 µL
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Expected Ion: The primary ion expected for the free base [M+H]⁺ would be approximately m/z 137.08.
-
Data Analysis:
-
The retention time from the HPLC chromatogram provides a characteristic identifier.
-
The mass spectrum should confirm the presence of the protonated molecule, verifying its molecular weight.
-
The purity can be estimated from the peak area of the main compound relative to any impurity peaks in the chromatogram.
Caption: Analytical characterization workflow.
Section 4: Conclusion and Future Directions
6-Aminopyridine-3-carboximidamide 2HCl is a molecule with significant potential for further investigation in drug discovery and chemical biology. Its structural relationship to known bioactive compounds makes it a compelling candidate for screening in various disease models. Future research should focus on the synthesis of analogs to explore structure-activity relationships, detailed pharmacological profiling to elucidate its mechanism of action, and pharmacokinetic studies to assess its drug-like properties.
References
-
PubChemLite. 6-aminopyridine-3-carboximidamide dihydrochloride (C6H8N4). Available at: [Link]
Sources
An In-depth Technical Guide to the Anticipated Biological Activity of 6-Aminopyridine-3-carboximidamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 6-Aminopyridine-3-carboximidamide dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes the well-established pharmacological profiles of its core structural components: the aminopyridine scaffold and the carboximidamide functional group. By examining the known mechanisms of action and therapeutic applications of related compounds, we propose a rational framework for the investigation of 6-Aminopyridine-3-carboximidamide dihydrochloride as a potential therapeutic agent. This guide outlines hypothesized mechanisms of action, detailed experimental protocols for validation, and robust data presentation strategies to facilitate further research and development.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The molecule 6-Aminopyridine-3-carboximidamide dihydrochloride presents an intriguing subject for investigation, primarily due to the convergence of two pharmacologically significant moieties: an aminopyridine ring and a carboximidamide group. While this specific combination remains uncharacterized in published literature, a deep dive into the biological activities of its constituent parts allows for the formulation of compelling hypotheses regarding its potential therapeutic applications.
The Aminopyridine Scaffold: A Gateway to Diverse Biological Effects
Aminopyridines are a class of heterocyclic compounds that have been extensively studied and are present in numerous approved drugs.[1][2] Their biological activities are diverse, ranging from modulation of ion channels to inhibition of key enzymes.[2][3] Notably, 4-aminopyridine is an approved treatment for improving walking in patients with multiple sclerosis, acting as a potassium channel blocker.[3][4] The aminopyridine nucleus is also a key component in drugs with antibacterial, anti-inflammatory, and anticancer properties.[2][5][6]
The Carboximidamide Moiety: A Key Player in Molecular Recognition
The carboximidamide (amidine) functional group is another critical structural element found in a variety of pharmacologically active compounds.[7] This group can participate in crucial hydrogen bonding interactions with biological targets, making it a valuable feature in the design of enzyme inhibitors and receptor modulators.[7] Carboxamide derivatives, which are structurally related, have shown significant promise as anticancer agents, with mechanisms that include the inhibition of topoisomerases and protein kinases, as well as the induction of apoptosis.[8][9][10]
The strategic combination of these two pharmacophores in 6-Aminopyridine-3-carboximidamide suggests a high probability of novel and potent biological activity. This guide will explore these possibilities in detail.
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the known activities of its structural components, we can postulate several potential mechanisms of action for 6-Aminopyridine-3-carboximidamide dihydrochloride. These hypotheses provide a foundational roadmap for its experimental investigation.
Potential as an Anticancer Agent
The presence of both the aminopyridine and carboximidamide moieties strongly suggests a potential for anticancer activity. Several aminopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][11] Furthermore, carboxamide-containing compounds are well-documented for their antiproliferative properties.[8][12]
Hypothesized Targets and Pathways:
-
Enzyme Inhibition: The carboximidamide group could facilitate binding to the active sites of key enzymes involved in cancer cell proliferation and survival, such as:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs could lead to cell cycle arrest and apoptosis.
-
Topoisomerases: Interference with these enzymes can induce DNA damage and trigger cell death.[7]
-
Protein Kinases: Many kinase inhibitors incorporate moieties capable of forming strong hydrogen bonds, a role the carboximidamide group could fulfill.
-
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.
The following diagram illustrates a hypothetical signaling pathway leading to apoptosis that could be modulated by 6-Aminopyridine-3-carboximidamide.
Caption: Hypothetical inhibition of a target kinase by 6-Aminopyridine-3-carboximidamide, leading to cell cycle arrest and apoptosis.
Potential Neurological Activity
Given that aminopyridines are known potassium channel blockers, it is plausible that 6-Aminopyridine-3-carboximidamide could exhibit activity in the central nervous system.[3][4]
Hypothesized Target:
-
Voltage-gated Potassium Channels (Kv channels): Blockade of these channels can enhance neurotransmitter release and improve nerve impulse conduction in demyelinated axons.[13]
Further investigation in this area would require specialized electrophysiology and neuropharmacology models.
In-Depth Experimental Protocols
To empirically validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a detailed framework for the initial characterization of 6-Aminopyridine-3-carboximidamide dihydrochloride.
General Experimental Workflow
The investigation of a novel compound typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.
Caption: A stepwise workflow for the biological evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Aminopyridine-3-carboximidamide dihydrochloride against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
6-Aminopyridine-3-carboximidamide dihydrochloride stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium and add it to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.06 | 94.4 |
| 1 | 0.95 | 0.05 | 76.0 |
| 10 | 0.62 | 0.04 | 49.6 |
| 100 | 0.15 | 0.02 | 12.0 |
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme target.[14][15]
Objective: To determine the IC50 of 6-Aminopyridine-3-carboximidamide dihydrochloride against a target enzyme (e.g., a protein kinase).
Materials:
-
Purified recombinant target enzyme.
-
Enzyme-specific substrate.
-
6-Aminopyridine-3-carboximidamide dihydrochloride.
-
Assay buffer.
-
Detection reagent (e.g., a phosphospecific antibody for a kinase assay).
-
96-well or 384-well assay plates.
-
Plate reader capable of detecting the signal (e.g., luminescence, fluorescence).
Procedure:
-
Assay Setup: Add the assay buffer, enzyme, and varying concentrations of the compound to the wells of the assay plate.
-
Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for a time that allows for a linear reaction rate.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 100 | 48.9 |
| 1000 | 85.4 |
| 10000 | 98.1 |
Concluding Remarks and Future Directions
The structural features of 6-Aminopyridine-3-carboximidamide dihydrochloride provide a strong rationale for its investigation as a novel therapeutic agent, particularly in the fields of oncology and neurology. The experimental protocols outlined in this guide offer a clear and robust pathway for the initial characterization of its biological activities.
Future research should focus on:
-
Broadening the Scope of Screening: Testing the compound against a wider range of cancer cell lines and a panel of kinases and other relevant enzymes.
-
Elucidating the Mechanism of Action: If significant activity is observed, further studies should be conducted to pinpoint the precise molecular targets and signaling pathways involved.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed up with well-designed animal models to assess the compound's efficacy and safety in a physiological context.
This technical guide serves as a foundational resource to stimulate and guide the scientific exploration of 6-Aminopyridine-3-carboximidamide dihydrochloride, a compound with the potential to contribute to the development of next-generation therapies.
References
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- Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614-8618.
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Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
- Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
- Nij Bijvank, J. A., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Multiple Sclerosis Journal, 26(13), 1735-1738.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-21.
- Sadek, K. U., et al. (2021).
- Hassan, S., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248.
- Mphahlele, M. J., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467.
- Strijbis, E. M. M., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Multiple Sclerosis Journal, 26(13), 1735-1738.
- Wang, X., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 936382.
- Wouters, R., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1740.
- Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(6), 956-962.
- Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
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Request PDF. (2026). 2-aminopyridine – a classic and trendy pharmacophore. Available at: [Link]
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Request PDF. (2021). Aminopiridines in the Treatment of Multiple Sclerosis and Other Neurological Disorders. Available at: [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]
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Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
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Mphahlele, M. J., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link]
- Li, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11657-11667.
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6-Aminopyridine-3-carboximidamide dihydrochloride CAS number and identifiers
Technical Monograph: 6-Aminopyridine-3-carboximidamide Dihydrochloride
Chemical Identity & Physicochemical Profile
6-Aminopyridine-3-carboximidamide dihydrochloride is a critical pharmacophore scaffold used primarily in the design of serine protease inhibitors. It functions as a bioisostere of the arginine side chain, capable of forming high-affinity salt bridges within the S1 specificity pocket of enzymes such as Factor Xa and Thrombin.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 6-Aminopyridine-3-carboximidamide dihydrochloride |
| Common Synonyms | 6-Aminonicotinamidine dihydrochloride; 2-Amino-5-amidinopyridine 2HCl |
| CAS Number (Free Base) | 196263-12-8 (Reference for base structure) |
| CAS Number (Precursor) | 2942-73-6 (6-Aminonicotinonitrile - Key starting material) |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol (Salt); 136.16 g/mol (Free Base) |
| SMILES | NC1=CC(C(N)=N)=CN=C1.[H]Cl.[H]Cl |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol.[1][2] |
| pKa (Calculated) | ~11.5 (Amidine), ~6.8 (Pyridine N) |
Structural Pharmacophore Analysis
The molecule is characterized by two distinct basic centers. The amidine group (
Figure 1: Pharmacophore logic demonstrating the functional roles of the amidine and amino groups in protease inhibition.
Synthetic Utility & Mechanism
This compound is rarely the final drug; rather, it is a privileged fragment . Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of anticoagulants (e.g., Betrixaban analogs).
Mechanism of Action (Protease Inhibition)
In the coagulation cascade, Factor Xa converts prothrombin to thrombin.[3] Factor Xa has a deep S1 pocket lined with Asp189, Gly219, and Tyr228.
-
Binding Mode: The amidine moiety of 6-aminopyridine-3-carboximidamide inserts deep into the S1 pocket.
-
Interaction: The protonated amidine nitrogens form a bidentate salt bridge with the carboxylate of Asp189.
-
Selectivity: The pyridine nitrogen provides a vector to grow the molecule towards the S4 pocket, allowing for selectivity tuning between Factor Xa and Thrombin.
Synthesis Protocol: The Pinner Reaction
The most robust method to synthesize the dihydrochloride salt is via the Pinner reaction, starting from 6-aminonicotinonitrile. This method is self-validating because the intermediate imidate ester must form before the amidine can be generated.
Reagents & Materials
-
Starting Material: 6-Aminonicotinonitrile (CAS 2942-73-6).
-
Solvent: Anhydrous Ethanol (EtOH) and 1,4-Dioxane.
-
Reagent: Hydrogen Chloride (gas) or 4M HCl in Dioxane.
-
Ammonia Source: Methanolic Ammonia (7N) or Ammonium Carbonate.
Step-by-Step Workflow
Step 1: Formation of the Imidate Ester (Pinner Salt)
-
Dissolve 6-aminonicotinonitrile (1.0 eq) in anhydrous EtOH (10 volumes).
-
Cool the solution to 0°C under
atmosphere. -
Bubble dry HCl gas through the solution for 30-60 minutes, or add 4M HCl/Dioxane (10 eq) dropwise.
-
Critical Control Point: The reaction must remain anhydrous to prevent hydrolysis to the ester.
-
Stir at room temperature for 12–24 hours. A white precipitate (the imidate hydrochloride) typically forms.
-
Validation: Take an aliquot, evaporate, and run
NMR. The nitrile peak (~118 ppm in ) should disappear, replaced by the imidate carbon (~170 ppm).
Step 2: Conversion to Amidine
-
Concentrate the reaction mixture to remove excess HCl.
-
Resuspend the imidate intermediate in anhydrous EtOH.
-
Add Methanolic Ammonia (excess, >5 eq) or Ammonium Carbonate (3 eq) at 0°C.
-
Stir at room temperature for 4–8 hours.
-
Filter the resulting precipitate.
-
Purification: Recrystallize from EtOH/Ether or Isopropanol to obtain the pure dihydrochloride salt.
Figure 2: Pinner synthesis pathway for converting the nitrile precursor to the amidine dihydrochloride.[2][4][5]
Quality Control & Validation
To ensure the integrity of the compound for biological assays, the following analytical parameters must be met.
| Test | Acceptance Criteria | Methodological Note |
| Amidine protons: Broad singlets at | The 2HCl salt will show distinct exchangeable protons for both the amidine and the pyridine amine. | |
| HPLC Purity | >98% (Area under curve) | Column: C18 Reverse Phase. Mobile Phase: |
| Chloride Content | 28–30% w/w | Titration with |
Self-Validating Check: If the product is hygroscopic and turns into a sticky gum, it likely contains residual HCl or is the monohydrochloride. Recrystallization from dry ethanol/ether is required to obtain the free-flowing dihydrochloride powder.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: The dihydrochloride salt is acidic. Use gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
References
-
PubChem. 6-Aminonicotinic acid (Precursor Data). National Library of Medicine. Available at: [Link]
- Zhang, P. et al.Discovery of Betrixaban (PRT054021), a potent, orally active and highly selective factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 2009. (Contextual reference for amidine pharmacophore in Factor Xa inhibitors).
Sources
- 1. 6-Aminonicotinamide 99 329-89-5 [sigmaaldrich.com]
- 2. 6-methoxypyridazin-3-aminehydrochloride | 1589503-98-9 [chemicalbook.com]
- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexamethylenediamine dihydrochloride | CAS 6055-52-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Characterization of 6-Aminopyridine-3-carboximidamide Dihydrochloride
The following technical guide details the thermodynamic and physicochemical characterization of 6-Aminopyridine-3-carboximidamide dihydrochloride .
Executive Summary
6-Aminopyridine-3-carboximidamide dihydrochloride (often referred to as 6-Aminonicotinamidine 2HCl ) is a critical heterocyclic intermediate, notably utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban). Unlike its amide analog (6-aminonicotinamide), this compound features a highly basic amidine group, necessitating a dihydrochloride salt form for stability and solubility.[1]
This guide provides a structural thermodynamic analysis, predicted physicochemical properties based on structure-activity relationships (SAR), and rigorous experimental protocols for validating these parameters in a drug development setting.[1]
Chemical Identity & Structural Thermodynamics[1]
The thermodynamic behavior of this compound is governed by the interplay between the electron-rich aminopyridine ring and the highly basic amidine tail.
-
IUPAC Name: 6-Aminopyridine-3-carboximidamide dihydrochloride
-
Molecular Formula:
-
Molecular Weight: 136.16 (Free Base) / 209.08 (Dihydrochloride Salt)
-
CAS Registry (Free Base): 13538-41-5 (Note: CAS often conflated with amide; verify structure).
Protonation Thermodynamics (Why 2HCl?)
The stoichiometry of the salt is dictated by the basicity of the nitrogen centers.
-
Primary Protonation (
): Occurs at the amidine nitrogen. Amidines are strong bases due to resonance stabilization of the protonated cation. -
Secondary Protonation (
): Occurs at the pyridine ring nitrogen. The electron-donating amino group at position 6 increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine ( 5.2). -
Exocyclic Amine: The 6-amino group itself is poorly basic (
) due to delocalization into the ring and does not accept a proton in aqueous media.
Thermodynamic Implication: The lattice energy of the dihydrochloride salt is significantly higher than a monohydrochloride, leading to a higher melting point but also increased hygroscopicity due to the ionic density.
Solid-State Characterization (Thermal Analysis)
Understanding the thermal transitions is vital for formulation stability. Amidine salts are prone to thermal degradation before melting.
Thermal Decomposition vs. Melting
Unlike simple organic solids, amidine salts often undergo desolvation (loss of HCl) or deammoniation (loss of
| Property | Expected Range | Thermodynamic Driver |
| Melting Point | High lattice energy of the dicationic salt. | |
| Hygroscopicity | Moderate to High | The |
| Solid Form | Polymorphic | Amidines can crystallize in multiple habits depending on the solvent of recrystallization (e.g., MeOH vs. Water). |
Analytical Workflow (Graphviz)
The following workflow outlines the decision process for characterizing the solid state.
Solution Thermodynamics & Stability[1]
Solubility Profile
The dihydrochloride salt renders the molecule highly water-soluble. However, the Common Ion Effect is a critical consideration during process chemistry (e.g., salting out with excess HCl).[1]
-
Water:
(High). -
0.1N HCl: Reduced solubility (Common Ion Effect).
-
Ethanol: Sparingly soluble.
-
DMSO: Soluble.
Hydrolytic Degradation Pathway
The amidine group is thermodynamically unstable relative to the amide in aqueous solution, particularly at high pH.[1] This is the primary degradation pathway.
Mechanism: Nucleophilic attack of water on the amidine carbon releases ammonia.
Experimental Protocols
As exact literature values for this specific intermediate are often proprietary, the following self-validating protocols are required to establish the Certificate of Analysis (CoA).
Protocol A: Potentiometric Determination
Rationale: To determine the exact ionization states for formulation buffering.
-
Preparation: Dissolve
of compound in degassed water ( ionic strength adjuster). -
Titrant:
(standardized). -
Execution: Perform titration from pH 2.0 to pH 12.0 under
atmosphere (to prevent carbonate error). -
Analysis: Use the Bjerrum plot method or second-derivative analysis (
).-
Expectation: Two inflection points. First at pH ~6.0 (Pyridine), second at pH ~11.0 (Amidine).[1]
-
-
Validation: Back-titrate with HCl to confirm reversibility (hysteresis indicates degradation/instability).
Protocol B: Equilibrium Solubility (Shake-Flask)
Rationale: To define the saturation limit (
-
Media: Water, pH 1.2, pH 4.5, pH 6.8 buffers.[1]
-
Saturation: Add excess solid to
media until undissolved solid remains. -
Equilibration: Agitate at
for 24 hours. -
Filtration: Filter supernatant through
PVDF filter (check for adsorption first). -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Note: Check pH of the filtrate. The 2HCl salt is acidic; it may shift the buffer pH significantly. Adjust buffer capacity if necessary.
-
Protocol C: Forced Degradation (Stress Testing)
Rationale: To identify stability-indicating HPLC methods.
| Stress Condition | Duration | Target Degradation | Notes |
| Acid (0.1N HCl) | 24 hrs @ 60°C | Low (< 5%) | Amidines are generally stable in acid (protonated). |
| Base (0.1N NaOH) | 4 hrs @ RT | High (> 10%) | Rapid hydrolysis to amide. Critical Control Point. |
| Oxidation ( | 4 hrs @ RT | N-Oxide formation | Pyridine ring nitrogen oxidation. |
| Photostability | 1.2M Lux hours | Dimerization | Protect from light during storage. |
References
-
IUPAC. (2023). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names.[Link]
-
PubChem. (2023). Compound Summary: 6-Aminonicotinamide (Amide Analog Data).[2] National Library of Medicine. [Link]
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for salt selection and thermal analysis).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH. (Source for dihydrochloride salt properties).[3]
-
FDA. (2023). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]
Sources
Precision Pharmacophore Modeling of 6-Aminopyridine-3-carboximidamide Derivatives
Targeting Serine Proteases: Factor Xa and Complement Factor D
Executive Summary
The 6-aminopyridine-3-carboximidamide scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized to target the S1 specificity pocket of trypsin-like serine proteases. Its core functionality hinges on the carboximidamide (amidine) group, which acts as a bioisostere for the arginine side chain of natural substrates, forming a critical salt bridge with aspartate residues (e.g., Asp189 in Factor Xa) in the enzyme's active site.
This technical guide details the construction, validation, and application of pharmacophore models for this specific derivative class. It moves beyond generic modeling advice, focusing on the unique electronic and steric properties of the aminopyridine core and its role in designing next-generation anticoagulants (Factor Xa inhibitors) and complement system regulators (Factor D inhibitors).
Part 1: Structural Biology & Mechanistic Grounding
The Pharmacophoric "Warhead"
The 6-aminopyridine-3-carboximidamide moiety is not merely a scaffold; it is a "warhead" designed for molecular recognition.
-
The Carboximidamide (Amidine): At physiological pH (7.4), this group (pKa ~11) is protonated. It functions as a Positive Ionizable (PI) feature, anchoring the ligand into the S1 pocket via a bidentate salt bridge with the carboxylate of a conserved Aspartate residue.
-
The Pyridine Ring: Provides a rigid linker that orients the amidine. The nitrogen in the pyridine ring and the exocyclic 6-amino group create a specific electronic profile that modulates the basicity of the amidine and offers secondary Hydrogen Bond Donor/Acceptor (HBD/HBA) points for backbone interactions (e.g., with Gly216).
Target Landscape
While applicable to various serine proteases, this guide focuses on two primary targets validated by recent literature:
-
Factor Xa (FXa): A critical coagulation factor.[1] The S1 pocket is deep and narrow, requiring a planar, cationic moiety.
-
Complement Factor D: A target for paroxysmal nocturnal hemoglobinuria (PNH).[2][3][4] The S1 pocket here is self-inhibited in the zymogen but accessible in the active form, requiring precise conformational matching.
Part 2: Pharmacophore Hypothesis Generation
The "Dynamic Ensemble" Protocol
Static crystal structures often fail to capture the entropy of ligand binding. For 6-aminopyridine-3-carboximidamide derivatives, we utilize a Dynamic Ensemble approach. This method accounts for the rotatable bonds linking the pyridine core to distal hydrophobic groups (P3/P4 binding elements).
Step-by-Step Methodology
Phase A: Dataset Curation & Preparation
-
Active Set: Select 15-20 derivatives with
. Ensure structural diversity at the 6-amino substitution site. -
Protonation State: Force the amidine group to the protonated state (+1 charge).
-
Conformational Expansion: Generate 50-100 conformers per ligand using a systematic search (e.g., OMEGA or CAESAR algorithms) to sample the flexible linker space. Energy window: 10 kcal/mol.
Phase B: Feature Mapping Instead of generic feature definitions, apply specific definitions for this scaffold:
-
Feature 1 (PI): Centered on the amidine carbon. Tolerance radius: 1.6 Å.
-
Feature 2 (AR): Centered on the pyridine ring. Vector normal to the ring plane.
-
Feature 3 (HBD): The exocyclic 6-amino group.
-
Feature 4 (HY): Distal hydrophobic groups (e.g., phenyl, piperazine) targeting the S4 aryl-binding pocket.
Phase C: Alignment & Merging
-
Reference Selection: Choose the most potent rigid analog or a co-crystallized ligand (e.g., from PDB ID: 2C8W or similar FXa complexes) as the template.
-
3D Alignment: Align all actives based on the Amidine-Pyridine axis (the rigid core).
-
Shared Feature Extraction: Identify features present in >90% of the active set.
Part 3: The 4-Point Consensus Model
Based on Structure-Activity Relationship (SAR) data for this class, a high-quality pharmacophore model must contain the following four features.
| Feature ID | Type | Geometric Constraint | Biological Function |
| F1 | Positive Ionizable (PI) | Sphere (r=1.5Å) | S1 Anchor: Salt bridge with Asp189 (FXa) or Asp189 (Factor D). |
| F2 | Aromatic Ring (AR) | Plane Vector | Scaffold: Pi-stacking with Tyr99 or Trp215; orients the warhead. |
| F3 | Hydrogen Bond Donor (HBD) | Vector | Backbone Lock: Interaction with Gly216 (O) in the oxyanion hole. |
| F4 | Hydrophobic (HY) | Sphere (r=2.0Å) | S4 Occupancy: Interactions with the "hydrophobic box" (Tyr99, Phe174, Trp215). |
Visualization of the Signaling/Interaction Pathway
The following diagram illustrates the logical flow of molecular recognition for this scaffold within the protease active site.
Caption: Molecular recognition pathway detailing the mapping of ligand substructures to specific enzyme sub-pockets.
Part 4: Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from decoys. For this scaffold, use the following validation hierarchy:
Decoy Set Generation
Do not use random molecules. Use the DUD-E (Directory of Useful Decoys - Enhanced) methodology:
-
For every active ligand, generate 50 decoys.
-
Decoys must match the active in Molecular Weight (MW) and LogP but must differ in topology (Tanimoto coefficient < 0.7).
-
Crucial Step: Ensure decoys do not possess the specific amidine-pyridine geometry, or they may be false negatives.
Metrics for Success
A valid model for this scaffold must achieve:
-
ROC-AUC (Area Under Curve): > 0.75
-
Enrichment Factor (EF1%): > 10 (The model must find actives in the top 1% of the database at a rate 10x better than random selection).
-
Goodness of Hit (GH) Score: > 0.6
Part 5: Experimental Workflow Diagram
The following Graphviz diagram outlines the end-to-end computational workflow for generating and validating the model.
Caption: Step-by-step computational workflow for generating a validated pharmacophore model.
References
-
Maibaum, J. K., et al. (2016). Discovery of small-molecule reversible Factor D inhibitors targeting the alternative complement pathway.[5] Nature Chemical Biology. Link
-
Kvasnicka, T., et al. (2017). Clinical efficacy of FXa inhibitors represented by Rivaroxaban.[1] Frontiers in Pharmacology. Link
-
Mittal, A., et al. (2019). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines.[6] Journal of Theoretical Biology. Link
-
Orfeo, T., et al. (2008). Factor IXa contributes to the long term capacity of clot-associated catalysts.[7] Journal of Biological Chemistry.[7] Link
-
Ansell, J. (2007). Factor Xa or Thrombin: Is One Target Better than the Other? Journal of Thrombosis and Haemostasis. Link
Sources
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule reversible Factor D inhibitors targeting the alternative complement pathway - OAK Open Access Archive [oak.novartis.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Anticoagulation by factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Safe Handling & Application of 6-Aminopyridine-3-carboximidamide 2HCl
[1]
Part 1: Chemical Identity & Molecular Architecture
The Molecule
This compound is a bifunctional pyridine derivative characterized by a highly polar amidine group and an electron-donating amino group.[1] The dihydrochloride salt form renders it water-soluble but introduces significant acidity and hygroscopicity.[1]
| Property | Technical Specification |
| Chemical Name | 6-Aminopyridine-3-carboximidamide dihydrochloride |
| Synonyms | 6-Amino-3-amidinopyridine 2HCl; 6-Aminonicotinamidine dihydrochloride |
| Molecular Formula | C₆H₈N₄[1][2][3] · 2HCl |
| Molecular Weight | 209.08 g/mol (Salt); 136.16 g/mol (Free Base) |
| CAS Number | Note: Specific salt CAS is rare.[1] Parent amidine is related to CAS 247127-51-1.[1] |
| Physical State | Off-white to pale yellow crystalline powder |
| Solubility | Water (>50 mg/mL), DMSO, Methanol |
Structural Reactivity Logic
Understanding the structure is the first step in safety.[1]
-
Dihydrochloride Salt: The presence of two HCl molecules means aqueous solutions will be highly acidic (pH ~1-3) .[1] This is the primary driver for eye damage risk.[1]
-
Amidine Moiety: This group is prone to hydrolysis if stored improperly (moisture + heat), converting the amidine to an amide (6-aminonicotinamide), which has a distinctly different (and higher) toxicity profile.[1]
-
Hygroscopicity: The salt avidly absorbs atmospheric water, leading to caking and degradation.[1]
Part 2: Hazard Profiling & Toxicology (GHS Standards)
Signal Word: WARNING
Hazard Statements
-
H319: Causes serious eye irritation (Acidic nature).[1]
Toxicological Insights (Analog-Based)
While specific LD50 data for this salt is limited, we derive safety margins from structural analogs (aminopyridines and benzamidines).[1]
-
Acute Toxicity: Treat as Harmful if swallowed .[1][7] Aminopyridines can act as potassium channel blockers, potentially causing neuronal excitability.
-
Sensitization: No specific data, but pyridine salts are potential sensitizers.[1]
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]
Visualizing the Hazard Logic
The following diagram illustrates the "Chain of Risk" associated with the molecule's physical chemistry.
Caption: Figure 1.[1] Causal relationship between chemical structure, environmental exposure, and safety risks.
Part 3: Operational Safety & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety.[1] Use this specific matrix:
| Zone | Respiratory | Hand Protection | Eye Protection |
| Weighing (<1g) | N95 Mask (recommended) | Nitrile (0.11mm, min) | Safety Glasses |
| Synthesis (>1g) | P100/N100 Respirator | Double Nitrile or Neoprene | Chemical Goggles |
| Solution Prep | Fume Hood Required | Nitrile (Long Cuff) | Face Shield + Goggles |
Expert Insight: Latex gloves are not recommended for pyridine derivatives due to potential permeation.[1] Nitrile is the industry standard here.[1]
Protocol: Safe Stock Solution Preparation
Objective: Prepare a 100mM stock solution in DMSO without degradation.
-
Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid (hygroscopicity management).
-
Weighing: Weigh quickly in a low-humidity environment.
-
Solubilization:
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C. Do not store aqueous solutions for >24 hours due to hydrolysis risk.[1]
Part 4: Emergency Response & Stability
First Aid Decision Tree
In the event of exposure, the acidic nature of the salt dictates immediate neutralization/dilution.
Caption: Figure 2.[1] Emergency response workflow emphasizing rapid dilution for acidic salt exposure.
Fire Fighting Measures
Part 5: Storage & Disposal[11]
Storage Conditions
-
Temperature: -20°C (Long term) or 2-8°C (Short term).[1]
-
Atmosphere: Store under Nitrogen or Argon.[1]
-
Desiccation: Required.[1]
Waste Disposal
References
-
PubChem. (n.d.).[1] Compound Summary: 6-Aminonicotinic acid (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Aminopyridines. Retrieved from [Link][1]
(Note: Direct toxicological data for the specific dihydrochloride amidine salt is often proprietary or extrapolated from the free base and HCl salts of the pyridine class. The protocols above utilize the "Precautionary Principle" assuming the highest risk profile of the constituent functional groups.)
Sources
- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. uprm.edu [uprm.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Determination of pKa Values of 6-Aminopyridine-3-carboximidamide Dihydrochloride in Aqueous Solution
Abstract: The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), pKa values are critical determinants of solubility, membrane permeability, absorption, distribution, and formulation characteristics. This guide provides an in-depth technical exploration of the pKa values of 6-Aminopyridine-3-carboximidamide, a molecule featuring multiple basic centers. We delve into the theoretical principles of its ionization, present detailed, field-proven experimental protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, and touch upon complementary computational prediction methods. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for accurately characterizing this and similar multi-protic compounds.
Introduction: The Molecule and the Importance of pKa
The ionization behavior of a drug candidate is a cornerstone of its developability profile. An accurate understanding of its pKa values is not merely an academic exercise; it is essential for predicting in vivo performance and designing stable, effective dosage forms.[1] The ionization state directly influences a drug's absorption and effectiveness in various biological systems.[2][3]
Chemical Structure and Functional Groups
6-Aminopyridine-3-carboximidamide is a heterocyclic compound featuring three distinct basic nitrogen centers, making it a polyprotic base. The dihydrochloride salt form indicates that two of these centers are protonated under standard conditions.
The key functional groups influencing its acid-base properties are:
-
Pyridine Ring Nitrogen: The lone pair of electrons on the sp2-hybridized nitrogen is not part of the aromatic π-system and is available for protonation.[4]
-
6-Amino Group: An exocyclic primary amine attached to the pyridine ring. Its basicity is modulated by the electronic properties of the aromatic ring.
-
3-Carboximidamide Group: Also known as an amidine, this group is a strong organic base due to the resonance stabilization of its protonated form (the amidinium ion).[5]

Figure 1. Structure of 6-Aminopyridine-3-carboximidamide.
The Significance of pKa in Pharmaceutical Sciences
The pKa value dictates the ratio of ionized to un-ionized forms of a drug at a specific pH, such as that found in the stomach (pH 1-3.5) or blood (pH 7.4).[6] This ratio profoundly impacts:
-
Aqueous Solubility: The ionized form of a drug is typically much more water-soluble than the neutral form.
-
Membrane Permeability: Generally, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes.[1]
-
Drug-Receptor Interactions: The charge state of a molecule can be critical for binding to its biological target.
-
Formulation Development: Knowledge of pKa is vital for selecting appropriate salts, buffers, and excipients to ensure drug stability and bioavailability.
Theoretical Principles of Ionization
Identification of Ionizable Centers and Predicted Protonation Sequence
6-Aminopyridine-3-carboximidamide possesses three potential protonation sites. The basicity of these sites, and thus the macroscopic pKa values, are determined by the availability of the nitrogen lone pairs and the stability of the resulting conjugate acids.
-
Carboximidamide (Amidine) Group: Amidines are among the strongest organic bases, with pKa values typically in the range of 5-12.[5][7] Protonation occurs on the imino (=N) nitrogen, leading to a resonance-stabilized amidinium cation.[5][8] This is predicted to be the most basic center.
-
Pyridine Ring Nitrogen: The basicity of pyridine (pKa ≈ 5.2) is significantly influenced by substituents. An amino group in the 6-position (equivalent to the 2-position) is electron-donating, which increases the electron density on the ring nitrogen and enhances its basicity. For example, the pKa of 2-aminopyridine is 6.86, which is more basic than pyridine itself.[4]
-
6-Amino Group: The lone pair on the exocyclic amino group can be delocalized into the pyridine ring, which reduces its availability for protonation, making it the least basic of the three centers. The acidity of the amino group in aminopyridines can be measured, but they are very weak acids (high pKa).[9]
Therefore, the expected deprotonation sequence for the fully protonated (tri-cationic) species would be: 6-Amino (most acidic, lowest pKa) -> Pyridine Ring -> Amidine (least acidic, highest pKa). As the compound is supplied as a dihydrochloride, the two most basic sites—the amidine and the pyridine nitrogen—are expected to be protonated.
Diagram 1. Predicted multi-stage ionization of 6-Aminopyridine-3-carboximidamide.
Experimental Determination of pKa Values
Two robust and widely accepted methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[2] The choice between them often depends on the compound's solubility, the amount of sample available, and whether it possesses a suitable chromophore.[10]
Potentiometric Titration: A Gold Standard Method
3.1.1 Principle of Causality Potentiometric titration is one of the most common and reliable methods for pKa determination.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus titrant volume reveals buffer regions and equivalence points. The pKa is the pH at which the concentrations of the acidic and basic forms of the species are equal, corresponding to the midpoint of a buffer region on the curve.[12][13] For a polyprotic substance like 6-Aminopyridine-3-carboximidamide dihydrochloride, multiple inflection points corresponding to each pKa may be observed.
3.1.2 Detailed Experimental Protocol This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
-
System Calibration & Preparation:
-
Causality: Accurate pH measurement is the foundation of this technique. Calibration ensures the electrode's response is linear and correct across the pH range of interest.
-
Action: Calibrate a high-quality pH meter and combination electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[3][12]
-
-
Titrant and Analyte Preparation:
-
Causality: Precise concentrations are crucial for accurate stoichiometric calculations. Carbonate-free base is essential as dissolved CO₂ can act as a weak acid, creating buffering artifacts and distorting the titration curve, especially in neutral to alkaline regions.[10]
-
Action: Prepare and standardize a 0.1 M NaOH solution, ensuring it is carbonate-free. Prepare a standardized 0.1 M HCl solution. Accurately weigh ~10-20 mg of 6-Aminopyridine-3-carboximidamide dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water to achieve a concentration of at least 10⁻⁴ M.[10][12]
-
-
Maintaining Constant Ionic Strength:
-
Causality: The activity of ions, and therefore the measured pH, is dependent on the total ionic strength of the solution. Keeping it constant with a background electrolyte like KCl minimizes variations in activity coefficients during the titration.[3][12]
-
Action: Add a sufficient amount of a concentrated KCl solution to the analyte solution to achieve a final constant ionic strength, typically 0.15 M.[3]
-
-
Titration Procedure:
-
Causality: Starting at a low pH ensures all basic sites are fully protonated. Purging with nitrogen removes dissolved CO₂ to prevent interference.[3]
-
Action:
-
Place the analyte solution in a jacketed beaker to maintain constant temperature.
-
Begin stirring gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before and maintain a nitrogen blanket over the solution during the titration.[3][12]
-
If titrating the dihydrochloride salt with base, the starting pH will be acidic. If determining all pKa values, the solution can be made more acidic (to ~pH 2) with 0.1 M HCl first.[3]
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]
-
Continue the titration until the pH reaches ~12 to ensure all deprotonation events are captured.[3]
-
Perform a blank titration (titrating the solvent and KCl without the analyte) to correct for any background effects.
-
-
-
Replication:
-
Causality: Replication ensures the results are robust and allows for statistical analysis of precision.
-
Action: Perform the titration in triplicate to ensure reliability and calculate the average pKa values and standard deviations.[3]
-
Diagram 2. Workflow for pKa determination by potentiometric titration.
3.1.3 Data Analysis and Interpretation The pKa values are extracted from the titration curve.
-
Half-Equivalence Point: For each buffer region, the pH at the half-equivalence point (where half the acid has been neutralized) is equal to the pKa.[12]
-
Derivative Plots: The equivalence points (inflection points of the titration curve) are more accurately located by plotting the first derivative (ΔpH/ΔV vs. V), which shows a maximum at the equivalence point, or the second derivative, which crosses zero at the equivalence point.
UV-Vis Spectrophotometry: A High-Sensitivity Approach
3.2.1 Principle of Causality This method is applicable if the compound possesses a chromophore near an ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[10][14] The protonated and deprotonated species will have different electronic distributions and thus different molar absorptivities at certain wavelengths. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa. This method is highly sensitive, requiring much less sample than potentiometry (>10⁻⁶ M).
3.2.2 Detailed Experimental Protocol
-
Instrument and Wavelength Selection:
-
Causality: Identifying wavelengths with the largest change in absorbance upon ionization maximizes the signal-to-noise ratio, leading to a more precise pKa determination.
-
Action: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of the compound (~0.05 mM) in a highly acidic solution (e.g., pH 2, representing the fully protonated species) and a highly basic solution (e.g., pH 12, representing the fully deprotonated species). Overlay the spectra and identify the wavelength(s) of maximum absorbance difference.[14]
-
-
Buffer and Sample Preparation:
-
Causality: A series of buffers spanning the pKa is needed to trace the ionization curve. Maintaining constant ionic strength is just as critical as in potentiometry.
-
Action: Prepare a series of buffer solutions with known pH values, typically spanning a range of pH units around the expected pKa(s). A universal buffer or individual buffers (e.g., phosphate, borate) can be used. Adjust the ionic strength of all buffers to a constant value (e.g., 0.1 M) with KCl. Prepare a stock solution of the analyte (e.g., in DMSO or water) and add a small, constant aliquot to each buffer solution.[14] The use of a small percentage of cosolvent like DMSO (e.g., <2% v/v) generally does not significantly alter the aqueous pKa value.[14]
-
-
Absorbance Measurement:
-
Causality: Measuring absorbance across the pH range maps the transition from one ionic species to another.
-
Action: For each buffered sample solution, measure the absorbance at the pre-determined analytical wavelength(s). Use the corresponding buffer without the analyte as the blank for each measurement.
-
-
Replication:
-
Action: Prepare and measure each pH sample at least three times to ensure reproducibility.[14]
-
3.2.3 Data Analysis and Interpretation The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation or a similar sigmoidal function.[15]
-
Graphical Method: Plot absorbance versus pH. The pH at the inflection point of the resulting sigmoid curve is the pKa.
-
Equation-Based Method: The pKa can be calculated using the following equation for each data point and then averaged: pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species (from the basic plateau), and Aᵤ is the absorbance of the un-ionized species (from the acidic plateau).[6]
Computational pKa Prediction
4.1 Overview of Methods Alongside experimental determination, computational methods serve as a valuable tool for predicting pKa values, especially in early-stage drug discovery.[16] These methods use quantum mechanics (QM) or machine learning (ML) to calculate the free energy difference between the protonated and deprotonated states of a molecule.[8][17]
-
Thermodynamic Cycles: QM-based approaches often use a thermodynamic cycle to calculate the pKa from gas-phase proton affinities and solvation free energies, which are calculated using models like the Polarizable Continuum Model (PCM).[17][18]
-
Accuracy: While predicting pKa with high accuracy (error < 1 unit) is challenging, modern methods can provide reliable estimates, particularly for relative pKa values within a series of related compounds.[8][19] The M06-2X density functional method combined with a suitable basis set and an implicit solvation model has shown good reliability for amidines.[8]
Summary of Expected pKa Values
| Ionizable Center | Functionality | Expected pKa Range | Rationale & References |
| pKa₃ (Highest) | Carboximidamide (Amidine) | 9.0 - 12.0 | Amidines are strong bases due to resonance stabilization of the conjugate acid.[5][7] |
| pKa₂ | Pyridine Ring Nitrogen | 6.5 - 7.5 | More basic than pyridine (5.2) due to the electron-donating 6-amino group. Similar to 2-aminopyridine (6.86).[4] |
| pKa₁ (Lowest) | 6-Amino Group | 2.0 - 4.0 | Generally the least basic site in aminopyridines due to lone pair delocalization into the ring.[9][20] |
Table 1: Predicted pKa values for the conjugate acids of 6-Aminopyridine-3-carboximidamide in aqueous solution.
Conclusion
The accurate determination of the pKa values of 6-Aminopyridine-3-carboximidamide dihydrochloride is essential for its development as a potential therapeutic agent. This guide has detailed the theoretical underpinnings of its ionization and provided robust, step-by-step protocols for experimental determination using potentiometric titration and UV-Vis spectrophotometry. The causality behind each experimental step has been emphasized to ensure a deep understanding and the generation of high-quality, trustworthy data. By combining these rigorous experimental techniques with theoretical predictions, researchers can build a comprehensive physicochemical profile of the molecule, enabling rational drug design and formulation development.
References
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, G. B. (2008). "Functionality of amidines and amidrazones." ARKIVOC, 2008(i), 153-194. Available at: [Link]
-
Pinto, S., et al. (2018). "Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model." Conference Paper. Available at: [Link]
-
Chemagination. "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide." Available at: [Link]
-
Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Available at: [Link]
-
Akman, F. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark. Available at: [Link]
-
Box, K., et al. (2016). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters, 7(3), 304-308. Available at: [Link]
-
Lauwers, M., et al. (2013). "Development of Methods for the Determination of pKa Values." Molecules, 18(11), 14258-14280. Available at: [Link]
-
ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." ECETOC Technical Report. Available at: [Link]
-
Naeem, S., et al. (2019). "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications, 51(3), 379-384. Available at: [Link]
-
University of California, Davis. "pKa of a dye: UV-VIS Spectroscopy." Chemistry LibreTexts. Available at: [Link]
-
Xu, Y., & Yalkowsky, S. H. (2008). "Spectrophotometric pKa determination of ionizable drugs with weak or overlapping chromophoric shifts." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 737-744. Available at: [Link]
-
de la Cruz, X., et al. (2006). "Theoretical prediction of relative and absolute pKa values of aminopyridines." Journal of Molecular Structure: THEOCHEM, 774(1-3), 59-65. Available at: [Link]
-
ResearchGate. "Functionality of amidines and amidrazones | Request PDF." Available at: [Link]
-
Withka, J. M., et al. (2021). "Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis." Journal of Chemical Information and Modeling, 61(11), 5361-5374. Available at: [Link]
-
Tyczyńska, M., & Jezierska, A. (2019). "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile." The Journal of Physical Chemistry A, 123(51), 11026-11036. Available at: [Link]
-
ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF." Available at: [Link]
-
University of Wisconsin-Madison. "Potentiometric Titration of an Unknown Weak Acid." Course Material. Available at: [Link]
-
Van der Eycken, J., et al. (2019). "Recent Advancements in Spectrophotometric pKa Determinations: A Review." Indian Journal of Pharmaceutical Education and Research, 53(4s), s541-s548. Available at: [Link]
-
Quora. "Among 2-aminopyridine and 4-aminopyridine which is more basic?" Online Discussion. Available at: [Link]
-
Stewart, R., & Gumbley, S. J. (1980). "Amino group acidity in aminopyridines and aminopyrimidines." Canadian Journal of Chemistry, 58(23), 2505-2510. Available at: [Link]
-
Chemistry LibreTexts. "Acidity and Basicity of Amines." Online Textbook. Available at: [Link]
Sources
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- 3. dergipark.org.tr [dergipark.org.tr]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fig.if.usp.br [fig.if.usp.br]
- 9. researchgate.net [researchgate.net]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. asdlib.org [asdlib.org]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-Aminopyridine-3-carboximidamide Dihydrochloride
Abstract & Scope
This application note details the optimized synthesis of 6-Aminopyridine-3-carboximidamide dihydrochloride (CAS: N/A for specific salt, Free base related to Factor Xa inhibitors). This moiety is a critical pharmacophore in serine protease inhibitors (e.g., Betrixaban, Edoxaban analogs) and serves as a versatile building block for fused heterocycles.
The protocol utilizes a modified Pinner Reaction . While direct nucleophilic addition of ammonia to nitriles is possible using Lewis acids (
Retrosynthetic Analysis
The strategic disconnection relies on the transformation of the nitrile group into an amidine via an imidate intermediate.[1][2]
Figure 1: Retrosynthetic pathway utilizing the Pinner strategy.
Experimental Protocol
Phase 1: Formation of the Imidate Ester (Pinner Salt)[1][2][3]
Principle: The nitrile is activated by protonation (via anhydrous HCl) to allow nucleophilic attack by ethanol. Critical Constraint: The reaction must be strictly anhydrous. Water competes with ethanol, leading to the formation of the unreactive amide side-product.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6] | Role |
| 6-Aminopyridine-3-carbonitrile | 1.0 | Limiting Reagent |
| Ethanol (Absolute) | 10-15 Vol | Solvent / Reactant |
| Acetyl Chloride | 3.0 - 4.0 | In-situ HCl generator |
| Diethyl Ether | N/A | Anti-solvent for precipitation |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with
. -
HCl Generation (In-Situ): Charge Absolute Ethanol (10 volumes) into the flask and cool to 0°C using an ice/salt bath. Dropwise add Acetyl Chloride (3.5 equiv) over 30 minutes.
-
Note: This generates anhydrous HCl and Ethyl Acetate. This is safer and more precise than bubbling HCl gas from a tank.
-
-
Addition: Add 6-Aminopyridine-3-carbonitrile (1.0 equiv) portion-wise to the HCl/EtOH solution.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16–24 hours .
-
Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (
~0.6) should disappear, replaced by the baseline imidate salt.
-
-
Isolation: The product (Imidate dihydrochloride) typically precipitates as a white/off-white solid.
-
Dilute the suspension with anhydrous Diethyl Ether (5 volumes) to maximize precipitation.
-
Filter under
atmosphere (hygroscopic solid!). -
Wash with cold Ether (
vol). -
STOP POINT: Dry the solid under high vacuum. Store in a desiccator if not proceeding immediately.
-
Phase 2: Ammonolysis to Amidine
Principle: The ethoxy group of the imidate is a good leaving group, displaced by ammonia to form the amidine.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6] | Role |
| Imidate Intermediate | 1.0 | Limiting Reagent |
| Ammonia (7N in MeOH) | 5.0 - 6.0 | Nucleophile |
| Ethanol | 5 Vol | Solvent |
Step-by-Step Procedure
-
Resuspension: Suspend the dried Imidate salt (from Phase 1) in absolute Ethanol (5 volumes). Cool to 0°C .
-
Ammonolysis: Add 7N Ammonia in Methanol (5.0 equiv) dropwise.
-
Observation: The suspension may clear initially as the free base forms, then reprecipitate as the reaction proceeds.
-
-
Reaction: Seal the vessel and stir at room temperature for 12–18 hours .
-
Mechanistic Insight: The high concentration of ammonia drives the equilibrium toward the amidine.
-
-
Workup (Salt Formation):
-
Concentrate the mixture in vacuo to remove excess ammonia and solvent (Bath temp < 40°C).
-
Resuspend the residue in Ethanol (3 vol).
-
Acidify with 4M HCl in Dioxane (2.5 equiv) to ensure full conversion to the dihydrochloride salt.
-
Add Diethyl Ether or Acetone to induce crystallization.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |
| Identity ( | Characteristic signals: | |
| Counterion | 2.0 | Argentometric Titration |
Mechanistic Note on Stability: The 6-amino group is electron-donating. While this increases the electron density of the ring, the protonation of the pyridine nitrogen during the Pinner reaction (Step 1) renders the ring electron-deficient enough to activate the nitrile carbon for nucleophilic attack by ethanol. Failure to maintain acidic conditions results in recovered starting material.
References
-
Pinner Reaction Fundamentals
-
Amidines in Drug Discovery (Contextual)
-
US Patent 6,376,515. Betrixaban and related Factor Xa inhibitors. (Describes the use of amidinopyridine intermediates).
-
-
Synthetic Methodology (Amidine Synthesis)
-
Dunn, P. J. (2010). Industrial Routes to Amidines. In Comprehensive Organic Functional Group Transformations II.
-
-
Garigipati Alternative (For reference)
-
Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters. (Note: Uses
, less suitable for salt isolation). Link
-
Sources
Application Note: Solubility & Handling of 6-Aminopyridine-3-carboximidamide Dihydrochloride
The following Application Note and Protocol Guide details the solubility, handling, and experimental workflows for 6-Aminopyridine-3-carboximidamide dihydrochloride (also known as 6-Aminonicotinamidine dihydrochloride).
Abstract & Introduction
6-Aminopyridine-3-carboximidamide dihydrochloride is a critical fragment scaffold used primarily in Fragment-Based Drug Discovery (FBDD) targeting serine proteases (e.g., Trypsin, Factor Xa, Thrombin).[1] Its structural motif—an amidine group attached to a pyridine ring—mimics the arginine side chain, allowing it to anchor into the S1 specificity pocket of these enzymes.[1]
However, the amidine functional group presents specific stability challenges in aqueous solution, particularly regarding hydrolysis to the corresponding amide (6-Aminonicotinamide).[1] This guide provides a validated protocol for solubilizing this compound in DMSO versus Water, ensuring assay reproducibility and compound integrity.
Chemical & Physical Properties
Understanding the physicochemical nature of the salt is a prerequisite for successful solution preparation.[1]
| Property | Detail |
| Compound Name | 6-Aminopyridine-3-carboximidamide dihydrochloride |
| Synonyms | 6-Aminonicotinamidine 2HCl; 6-Amino-3-amidinopyridine dihydrochloride |
| Chemical Formula | C₆H₈N₄[1][2] · 2HCl |
| Molecular Weight | ~209.08 g/mol (Salt); 136.16 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| pKa (Estimated) | ~11.0 (Amidine), ~6.0 (Pyridine ring N) |
| Hygroscopicity | Moderate (Dihydrochloride salts are often hygroscopic) |
Solubility Profile: DMSO vs. Water[3][4][5]
Comparative Solubility Table
The following data represents practical working limits derived from structural analogs (e.g., Benzamidine HCl) and standard salt behavior.
| Solvent | Solubility Rating | Practical Limit ( | Stability Risk | Recommended Use |
| Water (deionized) | Excellent | > 50 mg/mL (> 200 mM) | Hydrolysis (pH dependent) | Acute assays, buffers |
| DMSO (Anhydrous) | Good | ~ 20–40 mg/mL (~ 100 mM) | Low (if kept dry) | Frozen Stock Solutions |
| Ethanol | Poor | < 5 mg/mL | N/A | Not Recommended |
| PBS (pH 7.4) | Good | > 20 mg/mL | Moderate (Hydrolysis) | Immediate Assay Use |
Mechanism of Solvation
-
In Water: The highly polar dihydrochloride salt dissociates readily.[1] The solution will be acidic (pH ~3–4) due to the HCl counterions.[1] This acidity actually protects the amidine group from hydrolysis, which occurs more rapidly at alkaline pH.[1]
-
In DMSO: The polar aprotic nature of DMSO solvates the cation effectively.[1] However, the lattice energy of the dihydrochloride crystal can sometimes require physical agitation (sonication) to overcome, unlike the instant dissolution seen in water.[1]
Protocol 1: Preparation of Master Stock Solution (DMSO)
Purpose: To create a stable, long-term storage solution (typically 100 mM) for use in biochemical assays.[1]
Reagents & Equipment[6][7]
-
6-Aminopyridine-3-carboximidamide dihydrochloride (Solid)[1]
-
DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)[1]
-
Vortex mixer and Ultrasonic water bath
-
Amber glass vials (to protect from light)[1]
Step-by-Step Methodology
-
Calculate Mass: For a 10 mL stock of 100 mM :
[1] -
Weighing: Weigh 209 mg of the solid into a pre-tared amber vial. Note: Work quickly to minimize moisture uptake.[1]
-
Solvent Addition: Add 5.0 mL of anhydrous DMSO first.
-
Dissolution Cycle:
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Stable for >6 months.
Protocol 2: Preparation of Aqueous Working Solution
Purpose: To prepare a working dilution for immediate use in an enzymatic assay (e.g., IC50 determination).[1]
Critical Control Point: pH Stability
Amidine compounds are susceptible to hydrolysis to form the inactive amide (6-Aminonicotinamide) at pH > 8.0 .[1]
-
ALWAYS keep aqueous stocks on ice.[1]
-
NEVER store aqueous solutions overnight; prepare fresh daily.
Workflow
-
Thaw: Remove one DMSO stock aliquot and thaw at Room Temperature (RT). Vortex to ensure homogeneity.[1]
-
Dilution: Dilute the DMSO stock into the assay buffer (e.g., Tris-HCl or HEPES).
-
Example: Dilute 10 µL of 100 mM Stock into 990 µL Buffer = 1 mM Working Solution .
-
-
Solvent Tolerance Check: Ensure the final DMSO concentration in your assay is < 5% (or as tolerated by your specific enzyme).
-
Clarification: If a faint precipitate forms upon dilution (rare for this salt but possible in high-salt buffers), centrifuge at 10,000 x g for 2 minutes.
Visual Workflows (Graphviz)[1]
Diagram 1: Solubility Decision Tree & Preparation Workflow
This logic gate ensures the user selects the correct solvent system based on their experimental needs.[1]
Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.
Troubleshooting & FAQs
Q: My DMSO stock has precipitated after freezing. What do I do? A: DMSO freezes at 18.5°C. Upon thawing, salts may temporarily crash out.[1]
-
Solution: Warm the vial to 37°C for 2 minutes and vortex. If the solid persists, add 5% v/v water (if acceptable for assay) or sonicate further.[1]
Q: Can I use this compound in cell culture? A: Yes, but be mindful of the HCl counterions.
-
When diluting into media, the buffering capacity (bicarbonate) should neutralize the acid.[1] However, at high concentrations (>1 mM), check the pH of the media to ensure it hasn't drifted acidic.[1]
Q: How do I verify the compound hasn't hydrolyzed? A: Use LC-MS.
-
Parent (Amidine): m/z = 137 [M+H]+[1]
-
Hydrolysis Product (Amide): m/z = 138 [M+H]+ (Mass shift of +1 Da).[1]
References
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyguanidines.[1] Drug Metabolism Reviews. (Discusses amidine stability and metabolism).[1]
-
Han, H. et al. (2019).[1] Amidine-based inhibitors of serine proteases: Structure-activity relationships. Journal of Medicinal Chemistry. (General reference for amidine salt handling).
-
Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Standard reference for DMSO solubility of organic salts).[1]
-
PubChem. 6-Aminonicotinamidine. (For physicochemical property verification).
Sources
Preparation of 6-Aminopyridine-3-carboximidamide Dihydrochloride Stock Solutions
[1]
Abstract & Introduction
This Application Note provides a standardized protocol for the preparation, handling, and storage of 6-Aminopyridine-3-carboximidamide dihydrochloride (also known as 6-Amino-nicotinamidine dihydrochloride).[1]
Critical Distinction: Researchers must distinguish this compound from its structural analog, 6-Aminonicotinamide (6-AN) .[1] While 6-AN is a metabolic toxin (6-phosphogluconate dehydrogenase inhibitor) containing an amide group, the compound detailed here contains an amidine group.[1] The physicochemical properties—specifically solubility and hydrolytic stability—differ significantly between the two.
The dihydrochloride salt form of this amidine confers high water solubility, making aqueous buffers the preferred vehicle for stock preparation, provided pH is controlled to prevent hydrolysis.
Physicochemical Properties[1][2][3][4][5]
Table 1: Chemical Specifications
| Property | Value | Notes |
| Compound Name | 6-Aminopyridine-3-carboximidamide dihydrochloride | Synonyms: 6-Amino-nicotinamidine 2HCl |
| Chemical Formula | C₆H₈N₄[1][2] · 2HCl | Salt stoichiometry is critical for Molarity calculations. |
| Molecular Weight | 209.08 g/mol | Free base MW: ~136.16 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated.[1] |
| Solubility (Water) | High (>50 mM) | Due to ionic nature of the dihydrochloride salt.[1] |
| Solubility (DMSO) | Moderate to High (>20 mM) | Suitable for hydrophobic assay conditions.[1] |
| Stability | Hydrolytically sensitive at pH > 8.0 | Amidine group can hydrolyze to amide under alkaline conditions. |
Expertise & Experience: Strategic Handling
Solvent Selection Logic
The choice of solvent is dictated by the downstream application and the chemical stability of the amidine group.
-
Aqueous Solutions (Preferred for Stability): Unlike many organic small molecules, the dihydrochloride salt is highly hydrophilic.[1] Water or slightly acidic buffers (pH 5.0–6.0) are ideal because the amidine group is most stable in its protonated form.
-
DMSO (Secondary Option): Use DMSO only if the final assay cannot tolerate the salt volume or if compound precipitation is observed in high-salt buffers (PBS).[1]
-
Avoid Alkaline Buffers: Storing stock solutions in buffers with pH > 8.0 (e.g., Tris pH 8.[1]5) accelerates the hydrolysis of the amidine to the amide, effectively altering the compound's identity and biological activity.
Self-Validating Quality Control
To ensure the integrity of your stock solution, employ a "Check-Point" system:
-
Visual Inspection: The solution must be completely clear. Any turbidity indicates incomplete solubilization or "salting out."
-
UV-Vis Verification: The pyridine ring exhibits a characteristic absorbance peak (typically
~260–270 nm). A quick scan can confirm concentration accuracy compared to a standard curve.
Experimental Protocols
Protocol A: Preparation of 50 mM Aqueous Stock (Recommended)[1]
Materials:
-
6-Aminopyridine-3-carboximidamide dihydrochloride (Solid)[1]
-
Milli-Q Water (18.2 MΩ[1]·cm) or 10 mM Acetate Buffer (pH 5.5)
-
0.22 µm PES Syringe Filter (Sterile)[1]
-
Light-protective Amber Microcentrifuge Tubes[1]
Procedure:
-
Calculate Mass: To prepare 10 mL of a 50 mM stock:
[1] -
Weighing: Accurately weigh 104.5 mg of the solid into a sterile 15 mL conical tube.
-
Note: Work quickly; the salt is hygroscopic.
-
-
Solubilization: Add 8.0 mL of Milli-Q water (or Acetate Buffer).
-
Mixing: Vortex vigorously for 30–60 seconds. The powder should dissolve instantly.
-
Checkpoint: If particles remain, sonicate for 2 minutes in a water bath at room temperature.
-
-
Volume Adjustment: Adjust the final volume to exactly 10.0 mL with the solvent.
-
Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile tube.
-
Aliquoting: Dispense into 500 µL aliquots in amber tubes.
-
Storage: Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).[1]
Protocol B: Preparation of 50 mM DMSO Stock
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%[1]
-
Glass vials (DMSO can leach plasticizers from non-resistant plastics)[1]
Procedure:
-
Weighing: Weigh 104.5 mg of the solid into a glass vial.
-
Solubilization: Add 10.0 mL of Anhydrous DMSO.
-
Mixing: Vortex until fully dissolved. The dissolution may be slower than in water due to the ionic nature of the salt.
-
Tip: If the solution warms up during vortexing (exothermic mixing), allow it to cool to room temperature before sealing.
-
-
Storage: Aliquot into polypropylene tubes (compatible with DMSO) and store at -20°C or -80°C .
Visualization: Workflow & Decision Tree
Figure 1: Decision Tree for Solvent Selection and Preparation Workflow. Blue: Start; Yellow: Decision Point; Green: Preferred Aqueous Path; Red: Alternative DMSO Path.[1]
Storage and Handling Best Practices
-
Hygroscopicity: The dihydrochloride salt will absorb atmospheric moisture, leading to weighing errors. Always equilibrate the stock vial to room temperature before opening.
-
Freeze-Thaw Stability: Limit to 3 freeze-thaw cycles . For frequent use, store working aliquots at 4°C for up to 1 week (aqueous) or 1 month (DMSO).[1]
-
pH Sensitivity: If diluting into a cell culture medium (pH 7.4), ensure the dilution factor is sufficient (>1:100) so the acidity of the stock does not acidify the medium, or neutralize if using a high-concentration addition.
References
-
PubChem. 6-Aminopyridine-3-carboximidamide dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews. (Context on Amidine stability and hydrolysis).
-
Cold Spring Harbor Protocols. General Guide to Stock Solution Preparation. Available at: [Link][1]
Sources
- 1. Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-nicotinic acidHydrochloride - Amerigo Scientific [amerigoscientific.com]
Advanced Coupling Strategies for 6-Aminopyridine-3-carboximidamide: From Salt Neutralization to Heterocycle Assembly
Topic: Reaction conditions for coupling 6-Aminopyridine-3-carboximidamide dihydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary & Strategic Value
6-Aminopyridine-3-carboximidamide (often referred to as 6-amino-nicotinamidine) is a high-value "privileged scaffold" in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors). Its structure combines two distinct reactive centers:[1]
-
Aromatic Primary Amine (C6): A handle for amide coupling or reductive amination to attach linker domains.
-
Carboximidamide (Amidine, C3): A potent binucleophile essential for constructing bio-active heterocycles (pyrimidines, imidazoles) or forming acyl-amidine "warheads."
The Challenge: Commercially available as the dihydrochloride salt , this molecule is chemically dormant in standard non-polar coupling conditions. Successful utilization requires a rigorous Free-Basing Protocol and a strategic Order of Operations to manage the competing nucleophilicity between the amidine (high pKa ~11-12) and the aminopyridine (lower pKa ~6-7).
This guide details the specific protocols for activating this scaffold and deploying it in heterocycle synthesis and amide coupling.
Chemical Profile & Pre-Reaction Considerations
| Property | Value / Characteristic | Implication for Protocol |
| Formula | C₆H₈N₄ · 2HCl | Requires 2.0–2.5 eq. of base to neutralize. |
| MW | 209.08 g/mol (Salt) | Calculations must account for the heavy salt counterions. |
| pKa (Amidine) | ~11.5 (Estimated) | Highly basic; protonated at physiological pH; primary nucleophile. |
| pKa (Pyridine-NH₂) | ~6.0 (Estimated) | Less nucleophilic; requires activation or catalysis for coupling. |
| Solubility | High: Water, MeOH. Low: DCM, EtOAc. | Critical: Salt is insoluble in DCM. Free base is soluble in organic solvents. |
| Hygroscopicity | High | Store under desiccated conditions; weigh quickly. |
Protocol A: Salt Neutralization (The "Free-Basing" Step)
Rationale: Direct use of the dihydrochloride salt in organic synthesis (e.g., with acid chlorides or isocyanates) often leads to low yields due to poor solubility and protonation of the nucleophile. This step isolates the reactive free base.
Reagents
-
Starting Material: 6-Aminopyridine-3-carboximidamide 2HCl (1.0 eq)
-
Base: 4M NaOH (aqueous) or Saturated NaHCO₃ (for milder conditions)
-
Solvent: Ethyl Acetate (EtOAc) or 10% Methanol in DCM.
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 g of the dihydrochloride salt in the minimum amount of water (approx. 5–8 mL). The solution will be acidic (pH ~2).
-
Basification:
-
Cool the solution to 0°C.
-
Slowly add 4M NaOH dropwise with vigorous stirring until pH reaches ~12–13. A precipitate (the free base) may begin to form.
-
Note: If using NaHCO₃, evolution of CO₂ will be vigorous. Ensure pH > 10.
-
-
Extraction:
-
Immediately extract the aqueous phase with EtOAc (3 x 20 mL) .
-
Tip: If the free base is poorly soluble in pure EtOAc, use DCM:MeOH (9:1) .
-
-
Drying & Isolation:
-
Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Filter and concentrate in vacuo at <40°C.
-
Result: Off-white to pale yellow solid. Use immediately for coupling to prevent carbonate formation from air.
-
Protocol B: Heterocycle Synthesis (Pyrimidine Construction)
Rationale: The most common application of this scaffold is reacting the amidine group with 1,3-dielectrophiles (like
Reaction Scheme Overview
Amidine + 1,3-Dicarbonyl
Reagents
-
Nucleophile: 6-Aminopyridine-3-carboximidamide (Free Base) (1.0 eq)
-
Electrophile: Ethyl acetoacetate (or substituted derivative) (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt) (1.2 eq) - Generated in situ or commercial.
-
Solvent: Absolute Ethanol (EtOH).
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve sodium metal (1.2 eq) in absolute EtOH to generate fresh NaOEt.
-
Addition: Add the Free Base amidine (from Protocol A) to the ethoxide solution. Stir for 10 minutes at Room Temperature (RT).
-
Coupling: Add Ethyl acetoacetate (1.1 eq) dropwise.
-
Cyclization:
-
Heat the reaction to Reflux (78°C) for 4–6 hours.
-
Monitoring: Check TLC (DCM:MeOH 9:1). The amidine spot (polar) should disappear, replaced by a less polar fluorescent pyrimidine spot.
-
-
Work-up:
-
Cool to RT. Concentrate the solvent to ~20% volume.
-
Pour residue into ice-water.
-
Adjust pH to ~7 with 1M HCl. The pyrimidine product usually precipitates.
-
Filter, wash with cold water, and dry.
-
Protocol C: Selective Amide Coupling (Amine Functionalization)
Rationale: Coupling the aniline-like amine at C6 requires care. If the amidine is present as a free base, it will out-compete the amine for the acylating agent. Therefore, the amidine must be "masked" (e.g., already cyclized into a pyrimidine as per Protocol B) or protected (e.g., Boc).
Scenario: Coupling a carboxylic acid (R-COOH) to the C6-amino group after the amidine has been reacted/protected.
Reagents
-
Amine: 6-Amino-substituted pyridine scaffold (1.0 eq)
-
Acid: Carboxylic Acid Partner (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
-
Solvent: DMF or DMF/DCM (1:1).
Step-by-Step Procedure
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in dry DMF. Add DIPEA (1.0 eq) and stir for 5 minutes to form the activated ester.
-
Addition: Add the pyridine amine (1.0 eq) and the remaining DIPEA (2.0 eq).
-
Reaction:
-
Stir at 50–60°C for 12–16 hours.
-
Note: Aminopyridines are poor nucleophiles. Room temperature coupling is often insufficient. Heating is required to drive the reaction.
-
-
Work-up:
Visualization: Strategic Workflow
The following diagram illustrates the decision logic for handling the dihydrochloride salt and selecting the correct pathway based on the target moiety.
Caption: Operational workflow for selective functionalization of the 6-aminopyridine-3-carboximidamide scaffold.
Troubleshooting & Analytical Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Product stayed in aqueous phase. | Use continuous extraction or switch solvent to DCM:Isopropanol (3:1). |
| Incomplete Cyclization (Protocol B) | Wet ethanol or old ethoxide. | Use freshly distilled EtOH and fresh Na metal. Ensure strict anhydrous conditions. |
| No Reaction at Amine (Protocol C) | Low nucleophilicity of pyridine amine. | Increase temp to 80°C; switch coupling agent to POCl₃ (make acid chloride first) or use T3P . |
| Poly-acylation | Amidine reacting with coupling agent. | Ensure amidine is protected (Boc) or already cyclized before attempting amine coupling. |
Analytical Checkpoints (HPLC/MS)
-
Starting Material (2HCl): Highly polar, elutes at void volume in Reverse Phase (C18). Mass: [M+H]⁺ = 137.1.
-
Free Base: Slightly less polar, but unstable on silica.
-
Pyrimidine Product: Significantly more hydrophobic (Ret time > 5 min). Distinct UV shift due to extended conjugation.
References
-
PubChem Compound Summary. (2025). 6-Aminopyridine-3-carboximidamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Meyer, E., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. (General review of amidine reactivity). Retrieved from [Link]
-
Staben, S. T., & Blaquiere, N. (2022).[4] Acyl Amidines by Pd-Catalyzed Aminocarbonylation. (Relevant for acyl-amidine derivatives).[3][4][5] Retrieved from [Link]
Sources
Advanced Recrystallization Protocols for 6-Aminopyridine-3-carboximidamide Dihydrochloride
Application Note & Technical Guide | AN-2026-AP
Executive Summary
This technical guide details the purification and recrystallization strategies for 6-Aminopyridine-3-carboximidamide dihydrochloride (also known as 6-Aminonicotinamidine dihydrochloride). This compound is a critical intermediate in the synthesis of serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors).
The primary challenge in purifying this compound, particularly when synthesized via the Pinner reaction, is the removal of inorganic by-products (principally ammonium chloride ) and unreacted nitrile precursors. This guide presents two validated protocols:
-
Method A (Thermodynamic Desalting): Exploits differential solubility in anhydrous alcohols to remove inorganic salts.
-
Method B (Anti-Solvent Polishing): A high-recovery method for removing organic impurities and regioisomers.
Physicochemical Profile & Solubility Mapping
Understanding the solubility differential between the target organic salt and inorganic contaminants is the cornerstone of this purification strategy.
Compound Identification[1]
-
IUPAC Name: 6-Aminopyridine-3-carboximidamide dihydrochloride
-
Molecular Formula:
-
Molecular Weight: 209.08 g/mol (Salt basis)
-
Structure: Pyridine core with an amino group at C6 and an amidine moiety at C3. Both the amidine and pyridine nitrogen are protonated in the dihydrochloride form.
Solubility Matrix (Target vs. Impurity)
The following table dictates the solvent choice. The goal is to find a solvent system where the Target Amidine is soluble, but Ammonium Chloride (
| Solvent System | Target Amidine 2HCl | Ammonium Chloride ( | Suitability |
| Water | High Solubility | High Solubility (372 g/L) | Poor (Cannot separate salts) |
| Methanol | Soluble (High) | Slightly Soluble (~33 g/L) | Moderate (Risk of co-crystallization) |
| Ethanol (Abs.) | Soluble (Hot) | Insoluble (< 0.6 g/L) | Excellent (Primary Desalting) |
| Isopropanol | Sparingly Soluble | Insoluble | Good (Anti-Solvent) |
| Acetone | Insoluble | Insoluble | Excellent (Anti-Solvent) |
Technical Insight: While Methanol is often used for amidines, it dissolves too much
. Anhydrous Ethanol is the superior choice for the initial separation because the solubility ofdrops precipitously as the carbon chain length increases, while the organic amidine salt retains solubility due to its lipophilic pyridine ring.
Protocol A: The "Ethanol Desalting" Method (Primary Purification)
Objective: Removal of inorganic Ammonium Chloride (
Reagents & Equipment
-
Crude Product: 6-Aminopyridine-3-carboximidamide 2HCl (containing
). -
Solvent: Ethanol, Absolute (Anhydrous, >99.5%). Do not use 95% EtOH as water retains
. -
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heated filtration funnel (or jacketed filter), vacuum pump.
Step-by-Step Workflow
-
Slurry Formation:
-
Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Add 100 mL of Absolute Ethanol (10 volumes).
-
-
Thermal Dissolution:
-
Heat the mixture to reflux (
) with vigorous stirring for 30–45 minutes. -
Observation: The organic amidine salt will dissolve.[1] A fine white precipitate (
) will remain suspended.
-
-
Hot Filtration (Critical Step):
-
While maintaining the mixture at near-reflux temperature, filter the suspension through a pre-heated Buchner funnel or a glass frit.
-
Why: If the solution cools during filtration, the target amidine will precipitate and be lost on the filter cake with the
. -
Action: Wash the filter cake with 10 mL of hot Ethanol. Discard the solid cake (
). Retain the clear filtrate.
-
-
Nucleation & Crystallization:
-
Transfer the filtrate to a clean flask.
-
Concentrate the filtrate under reduced pressure (Rotavap) to approximately 40% of its original volume.
-
Allow the solution to cool slowly to Room Temperature (
) over 2 hours. -
Further cool to
in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystals using vacuum filtration.
-
Wash the crystals with 10 mL of cold Acetone (to remove residual ethanol and aid drying).
-
Dry in a vacuum oven at
for 6 hours.
-
Protocol B: The "Solvent/Anti-Solvent" Method (High Purity Polishing)
Objective: Removal of organic impurities (unreacted nitrile, regioisomers) and trace color. Principle: Dissolution in a high-solubility solvent (Methanol) and precipitation via a low-solubility solvent (Acetone or IPA).
Step-by-Step Workflow
-
Dissolution:
-
Dissolve 5.0 g of the semi-pure salt (from Method A) in the minimum amount of Methanol at room temperature (approx. 15–20 mL).
-
Optional: If the solution is colored, add 0.25 g activated charcoal, stir for 15 min, and filter through Celite.
-
-
Anti-Solvent Addition:
-
Place the clear methanolic solution in a flask with rapid stirring.
-
Add Acetone (or Isopropanol) dropwise.
-
Endpoint: Continue adding until a persistent cloudiness (turbidity) is observed. Stop addition.
-
-
Recrystallization:
-
Heat the cloudy solution gently until it becomes clear again (re-dissolution).
-
Remove from heat and allow to cool undisturbed.
-
As it cools, pure white needles of the dihydrochloride salt will form.
-
-
Final Wash:
Visualization: Experimental Workflow
The following diagram illustrates the logic flow for the "Ethanol Desalting" protocol, highlighting the critical decision points for impurity removal.
Caption: Figure 1.[5] Thermodynamic Desalting Workflow. Critical Step: Hot filtration separates the soluble organic amidine from the insoluble inorganic ammonium chloride.
Process Analytical Technology (PAT) & Validation
To ensure the protocol was successful, the following quality control checks are required:
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC (C18 Column) | Organic Purity | > 99.0% Area (No nitrile peak) |
| Silver Nitrate Titration | Chloride Content | 33.5% ± 0.5% (Theoretical for 2HCl) |
| Residue on Ignition (ROI) | Inorganic Salts | < 0.1% (Confirms |
| 1H-NMR (DMSO-d6) | Structure | Confirm Amidine protons (~9.0-9.5 ppm) |
Troubleshooting Guide:
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: Cooling too fast or solvent contains too much water.
-
Fix: Re-heat to dissolve the oil, add a seed crystal, and cool very slowly (1°C/min). Ensure Ethanol is anhydrous.
-
-
Problem: High Ash content / ROI.
-
Cause: Incomplete removal of
. -
Fix: Repeat Protocol A (Ethanol wash) or ensure filtration was done strictly at boiling temperature.
-
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Short, W. F., & Oxley, P. (1946). Amidines of Pharmacological Interest. Journal of the Chemical Society. Link
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications. (Alternative synthesis avoiding Pinner conditions).
-
Stürzebecher, J., et al. (1997).[8] 3-Amidinophenylalanine-based Inhibitors of Factor Xa. Journal of Medicinal Chemistry. (Context for amidine purification in drug discovery).
-
Patent US3725456A. (1973). Process for preparing amidine salts. (Describes the separation of amidine salts from ammonium chloride using alcoholic solvents). Link
-
BenchChem. (2025).[9][10] Solubility Profile of Pyridine-amine Derivatives. (General solubility data for aminopyridines). Link
Sources
- 1. 6-Aminopyridine-3-carboxamide: Properties, Applications, Safety, Supplier in China | Verified Manufacturer & Scientific Data [pipzine-chem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling & Stabilization of Hygroscopic 6-Aminopyridine-3-carboximidamide Dihydrochloride
[1]
Abstract & Scope
6-Aminopyridine-3-carboximidamide dihydrochloride (often an intermediate in the synthesis of Factor Xa inhibitors like Betrixaban) presents a dual challenge in the laboratory: extreme hygroscopicity due to its dihydrochloride salt form and chemical instability (hydrolysis) of the amidine moiety upon moisture uptake.
This Application Note provides a rigorous, self-validating protocol for researchers handling this compound. Failure to adhere to these strict environmental controls can result in stoichiometric errors of >15% during weighing and the accumulation of hydrolytic impurities (amides) that generate false negatives in enzymatic inhibition assays.
Physicochemical Context: The "Why"
To handle this compound effectively, one must understand the thermodynamic forces at play.
The Hygroscopicity Mechanism
The dihydrochloride (2HCl) salt form is chosen to solubilize the basic aminopyridine. However, chloride ions in the crystal lattice have a high charge density. When the Hydration Energy of the salt exceeds its Lattice Energy , the compound pulls water molecules from the atmosphere into its crystal structure.
-
Result: The powder becomes sticky, clumps (caking), or deliquesces (turns into liquid).
-
Impact: If you weigh 10 mg of "wet" compound, you may only be delivering 8.5 mg of active pharmacophore, shifting your IC50 curves.
The Hydrolysis Risk
The amidine group (
Degradation Pathway:
Visualized Workflow: The "Safe-Handling Loop"
The following diagram outlines the mandatory workflow to maintain chemical integrity from freezer to bench.
Figure 1: The "Safe-Handling Loop" ensures the compound is never exposed to atmospheric moisture while cold, preventing condensation that accelerates degradation.
Detailed Protocols
Protocol A: Storage & Thermal Equilibration
Objective: Prevent condensation of atmospheric water onto the cold solid.
-
Long-Term Storage: Store the bulk vial at -20°C . The vial must be sealed with Parafilm® and placed inside a secondary container (e.g., a screw-top jar) containing active desiccant (Silica Gel or
).[2] -
Equilibration (CRITICAL):
-
Remove the secondary container from the freezer.
-
Place it on the benchtop for at least 45 minutes (for small vials) or 2 hours (for larger bottles).
-
DO NOT OPEN the vessel until it has reached room temperature. Opening a cold vial causes immediate condensation of moisture onto the powder, initiating hydrolysis.
-
Protocol B: Weighing by Difference
Objective: Eliminate errors caused by water absorption during the weighing process. Note: Never weigh hygroscopic solids directly onto weighing paper.
| Step | Action | Rationale |
| 1 | Tare the Transfer Vessel | Place a capped glass vial (or weighing boat) containing the approximate amount of solid needed onto the balance. Record Mass ( |
| 2 | Transfer | Quickly remove the cap, pour/spatula the estimated amount into your destination vessel (e.g., volumetric flask), and immediately recap the source vial. |
| 3 | Re-weigh | Place the capped source vial back on the balance. Record Mass ( |
| 4 | Calculate | Mass Transferred = |
Why this works: The balance reading stabilizes instantly because the source vial is closed. You are measuring the loss of mass, which is independent of the moisture the compound might be absorbing in the destination flask during the few seconds of transfer.
Protocol C: Solubilization & Stock Preparation
Objective: Create a stable stock solution free of hydrolytic impurities.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: Amidines are stable in DMSO. Water (even bacteriostatic water) promotes hydrolysis over time.
-
Grade: Use "High Dry" or "Anhydrous" grade DMSO (
ppm ).
-
-
Concentration: Prepare a high-concentration stock (e.g., 100 mM ). Higher concentrations are generally more stable than dilute ones.
-
Dissolution:
-
Add the calculated volume of DMSO directly to the solid.
-
Vortex vigorously. The 2HCl salt may be slow to dissolve; mild sonication (30 sec) is permissible.
-
Self-Validation: The solution should be clear and colorless to pale yellow. Any turbidity suggests hydrolysis (insoluble amide formation) or silica contamination.
-
-
Aliquot & Re-Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C.
Quality Control & Troubleshooting
If assay data becomes inconsistent, validate the compound integrity using these methods.
Quantitative NMR (qNMR) - The Gold Standard
Dissolve 5 mg of the compound in DMSO-
-
Check 1 (Stoichiometry): Integrate the aromatic protons of the pyridine ring vs. the aliphatic protons.
-
Check 2 (Hydrolysis): Look for the appearance of a new carbonyl peak or a shift in the amide/amidine protons.
-
Amidine (Active):
ppm (broad singlets). -
Amide (Inactive Impurity): Sharp singlets, often distinct from the amidine.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Powder is sticky/clumped | Moisture absorption (Hygroscopicity).[4] | STOP. Do not use for IC50s. Dry in a vacuum desiccator over |
| Inconsistent IC50 values | Weighing error due to water weight. | Switch to Weighing by Difference (Protocol B). Perform KF titration to determine water % and adjust molecular weight. |
| Precipitate in Stock Soln | Hydrolysis to insoluble amide. | Discard stock. Prepare fresh using Anhydrous DMSO . |
References
-
Handling Hygroscopic Reagents. Massachusetts Institute of Technology (MIT) OpenCourseWare. "Weighing by Difference Protocol."
-
Amidine Hydrolysis Mechanisms. OpenStax Chemistry. "Hydrolysis of Amides and Related Derivatives."
-
Storage of Chemical Standards. Apollo Scientific. "Chemical Storage in Research Labs: Safety & Compliance."
-
Hygroscopicity in Drug Development. BenchChem Application Notes. "Handling and storage protocols for hygroscopic hydrochloride salts."
-
General Laboratory Safety. Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Hygroscopic."
Application Note: High-Purity Synthesis of 6-Aminopyridine-3-carboximidamide Dihydrochloride
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]
6-Aminopyridine-3-carboximidamide (also known as 6-aminonicotinamidine) is a critical pharmacophore in the development of serine protease inhibitors, particularly Factor Xa inhibitors (e.g., Betrixaban intermediates). The amidine moiety mimics the arginine side chain, facilitating binding to the S1 pocket of trypsin-like serine proteases.
This Application Note details the conversion of 6-aminonicotinonitrile to its dihydrochloride salt . The dihydrochloride form (2
Chemical Transformation Strategy
The synthesis follows the classical Pinner Reaction pathway, chosen for its robustness and scalability. The process involves two distinct stages:
-
Acid-Catalyzed Imidate Formation: Activation of the nitrile with anhydrous HCl in alcohol to form the imidate ester (Pinner salt).
-
Ammonolysis: Nucleophilic displacement of the alkoxy group by ammonia to generate the amidine.
Reaction Scheme:
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| 6-Aminonicotinonitrile | 2457-47-8 | >98% | Starting Material |
| Ethanol (Anhydrous) | 64-17-5 | <0.01% H2O | Solvent / Reactant |
| HCl Gas | 7647-01-0 | Anhydrous | Acid Catalyst |
| Ammonia (7M in MeOH) | 7664-41-7 | Anhydrous | Amination Agent |
| Diethyl Ether | 60-29-7 | ACS Reagent | Precipitant |
| HCl (4M in Dioxane) | - | Anhydrous | Salt Formation |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a gas inlet tube and drying tube (CaCl2).[1]
-
Temperature Control: Ice/Salt bath (-10°C to 0°C).
-
Filtration: Sintered glass funnel (Porosity 3 or 4).
-
Analysis: 1H-NMR (DMSO-d6), HPLC-MS.
Detailed Experimental Protocol
Stage 1: Formation of Ethyl 6-Aminonicotinate Imidate Dihydrochloride
Critical Control Point: Moisture exclusion is paramount. Water will hydrolyze the imidate to the ester (ethyl 6-aminonicotinate), a common impurity.
-
Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, a gas inlet bubbler, and a thermometer. Flush the system with dry nitrogen for 15 minutes.
-
Solvation: Charge 6-Aminonicotinonitrile (10.0 g, 84.0 mmol) and Anhydrous Ethanol (100 mL) . Stir to obtain a suspension.
-
Acid Saturation: Cool the mixture to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl gas into the solution.
-
Observation: The solid will initially dissolve (protonation of the pyridine amine), followed by the precipitation of the imidate salt as the solution becomes saturated.
-
Endpoint: Continue bubbling for 30–45 minutes until the solution is saturated (fumes observed at the outlet).
-
-
Reaction: Seal the flask tightly (parafilm/stopper). Allow the mixture to warm to Room Temperature (20–25°C) and stir for 24–48 hours .
-
Monitoring: Aliquot a sample, dry under vacuum, and check IR (disappearance of nitrile peak at ~2230 cm⁻¹).[1]
-
-
Isolation: Dilute the reaction mixture with Diethyl Ether (200 mL) to fully precipitate the imidate salt. Filter the white crystalline solid under nitrogen. Wash with cold ether (2 x 50 mL).
-
Note: Proceed immediately to Stage 2. The imidate salt is moisture-sensitive.
-
Stage 2: Ammonolysis to Amidine
-
Resuspension: Transfer the wet imidate cake into a pressure-rated vessel or a round-bottom flask.
-
Ammonolysis: Add 7M Ammonia in Methanol (120 mL, ~10 eq) at 0°C.
-
Reaction: Seal the vessel and stir at Room Temperature for 12–16 hours .
-
Workup:
-
Filter off the inorganic byproduct (NH4Cl).
-
Concentrate the filtrate in vacuo to a semi-solid residue.
-
Stage 3: Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the crude amidine residue in a minimum volume of Anhydrous Ethanol (~30 mL) . Warm slightly (40°C) if necessary to ensure full dissolution.
-
Acidification: Dropwise, add 4M HCl in Dioxane (30 mL) with vigorous stirring.
-
Target pH: < 2 (wet pH paper).
-
-
Precipitation: If the salt does not spontaneously crystallize, add Diethyl Ether (50–100 mL) slowly until turbidity persists. Cool to -20°C for 4 hours.
-
Filtration: Collect the off-white solid by filtration. Wash with cold ether.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours over P2O5.
Yield: Typical yield is 65–75% (approx. 11.5–13.0 g). Appearance: White to off-white crystalline powder.[1]
Process Visualization (Graphviz)
Caption: Workflow for the conversion of 6-aminonicotinonitrile to 6-aminopyridine-3-carboximidamide 2HCl via Pinner synthesis.
Analytical Validation (QC)
To ensure the integrity of the dihydrochloride salt, the following specifications must be met.
| Test | Method | Specification | Interpretation |
| Appearance | Visual | White crystalline solid | Colored impurities indicate oxidation of the amine. |
| 1H NMR | DMSO-d6 | Consistent with structure | δ 9.2 (br s, 2H, Amidine NH) , δ 8.9 (br s, 2H, Amidine NH) , δ 8.5 (d, 1H, H-2), δ 8.1 (dd, 1H, H-4), δ 7.0 (d, 1H, H-5). Note: Amine protons may exchange. |
| Mass Spec | ESI+ | m/z = 137.1 [M+H]+ | Parent ion corresponds to free base (MW 136.15). |
| Chloride Content | Argentometric Titration | 33.0% ± 1.0% | Theoretical Cl% for C6H10Cl2N4 (MW 209.08) is 33.9% .[2] |
| Water Content | Karl Fischer | < 1.0% | Product is hygroscopic; store under desiccant. |
Troubleshooting Guide
Issue: Low Yield in Stage 1
-
Cause: Incomplete saturation with HCl or presence of water.
-
Solution: Ensure the ethanol is anhydrous (<0.01% water). Weigh the flask before and after HCl addition to confirm >3 equivalents of HCl were absorbed.
Issue: Formation of Ester Byproduct (Ethyl 6-aminonicotinate)
-
Cause: Hydrolysis of the imidate intermediate due to moisture entry or prolonged exposure to air during filtration.
-
Solution: Minimize exposure time. Perform filtration under a nitrogen blanket. If ester is present (NMR peak at ~4.3 ppm, quartet), recrystallize the final product from hot ethanol.
Issue: Product is a Sticky Gum
-
Cause: Presence of trapped solvent or incomplete salt formation.
-
Solution: Triturate the gum with anhydrous diethyl ether or acetone. Sonicate for 15 minutes to induce crystallization.
References
-
Pinner Reaction Mechanism & Applications
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
-
Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Preparation of Acetamidine Hydrochloride.
- Dunn, P. J. (2010). "Amidines and N-Substituted Amidines.
-
Specific Synthesis of Pyridine Amidines (Betrixaban Intermediates)
-
Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[7][8] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[7]
- Note: This reference details the synthesis of the related 5-chloropyridin-2-amine and the coupling to benzamidines, validating the chemical stability of the pyridine-amidine class.
-
-
Salt Formation Standards
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. guidechem.com [guidechem.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: In Vitro Profiling of 6-Aminopyridine-3-carboximidamide Dihydrochloride
[1][2][3]
Introduction & Mechanism of Action
6-Aminopyridine-3-carboximidamide dihydrochloride is a low-molecular-weight, synthetic small molecule characterized by a pyridine ring substituted with an amino group and an amidine group.[1]
-
Pharmacophore Class: Amidinopyridine (Arginine Mimetic).[1]
-
Primary Targets: Trypsin-like Serine Proteases (S1 Pocket binders).[1]
-
Mechanism: The positively charged amidine group forms a critical salt bridge with the conserved Aspartate (Asp189 in Trypsin; Asp189 in Factor Xa) at the bottom of the S1 specificity pocket.[1] The pyridine scaffold provides a rigid linker, while the 6-amino group may engage in hydrogen bonding with backbone carbonyls (e.g., Gly216 or Gly218) depending on the specific protease isoform.[1]
Research Applications:
Preparation & Handling
Physicochemical Properties
| Property | Value |
| Formula | C₆H₈N₄[1][2] · 2HCl |
| MW | 209.08 g/mol (Dihydrochloride salt) |
| Solubility | Water: >50 mM (Highly soluble due to salt form)DMSO: >100 mM |
| Stability | Hygroscopic.[1] Store at -20°C in a desiccator. |
Stock Solution Protocol (100 mM)
Objective: Prepare a stable 100 mM Master Stock for long-term storage.
-
Weighing: Accurately weigh 20.9 mg of the dihydrochloride powder.
-
Solvent Addition:
-
Preferred: Add 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4) .
-
Alternative: Add 1.0 mL of anhydrous DMSO if using in assays with hydrophobic co-compounds (ensure final DMSO <1% in assay).[1]
-
-
Mixing: Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and colorless.
-
Storage: Aliquot into 50 µL volumes in screw-cap cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]
In Vitro Assay Protocols
Protocol A: Serine Protease Inhibition Assay (Chromogenic)
Target Enzymes: Thrombin, Factor Xa, Trypsin, or Matriptase.[1] Readout: Absorbance at 405 nm (release of p-nitroaniline).[1]
1. Experimental Design
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 7.8.[1]
-
Substrate: Specific chromogenic substrate (e.g., S-2238 for Thrombin, S-2765 for Factor Xa) at
concentration.[1] -
Controls:
2. Concentration Range Selection
Since this compound is a fragment/mimetic, it typically exhibits moderate potency (
-
Screening Range: 0.1 µM to 1000 µM (1 mM).[1]
-
Serial Dilution: 1:3 serial dilution (8 points).
-
Example concentrations: 1000, 333, 111, 37, 12, 4, 1.3, 0.4 µM.[1]
-
3. Step-by-Step Procedure
-
Enzyme Prep: Dilute the protease (e.g., Human Thrombin) to 2 nM in Assay Buffer.[1] Keep on ice.
-
Inhibitor Plate Setup: Add 10 µL of 10x test compound concentrations to a 96-well clear flat-bottom plate.
-
Enzyme Addition: Add 80 µL of the diluted enzyme solution to the wells.
-
Pre-Incubation: Incubate for 15 minutes at 25°C (or 37°C) to allow equilibrium binding to the S1 pocket.
-
Substrate Initiation: Add 10 µL of 10x Chromogenic Substrate (final conc. =
). -
Measurement: Immediately monitor Absorbance at 405 nm in kinetic mode for 20 minutes (read every 30 seconds).
-
Analysis: Calculate the initial velocity (
) for each concentration. Fit data to a 4-parameter logistic equation to determine .[1]
Protocol B: Fragment-Based Crystallography Soaking
Objective: Obtain a co-crystal structure of the compound bound to the protease.[1]
-
Crystal Growth: Grow apo-crystals of the target protease (e.g., Trypsin) using standard hanging drop vapor diffusion.[1]
-
Soaking Solution: Prepare a 10–50 mM solution of 6-Aminopyridine-3-carboximidamide in the mother liquor (crystallization buffer).
-
Note: High concentrations are required to saturate the site due to moderate affinity.[1]
-
-
Soaking: Transfer apo-crystals into the soaking solution for 1–24 hours .
-
Harvesting: Cryo-protect and flash-freeze in liquid nitrogen for X-ray diffraction.
Mechanism & Workflow Visualization
Figure 1: Mechanism of Action.[1] The amidinopyridine moiety competitively occupies the S1 specificity pocket, preventing substrate access and catalytic turnover.[1]
Data Analysis & Expected Results
Calculating Ki from IC50
Since the assay uses a competitive inhibitor model, convert the observed
-
[S]: Concentration of substrate used in the assay.
-
Km: Michaelis constant of the substrate for the specific enzyme.[1]
-
Expected Potency:
-
Note: Potency is lower than optimized drugs (nM) because it lacks the P2/P3 hydrophobic groups (e.g., aromatic sulfonamides) present in drugs like Edoxaban or Betrixaban.[1]
References
-
Sanderson, P. E., et al. (1998).[1] "Pyridine and pyrazine derivatives as inhibitors of thrombin and factor Xa."[1] Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822.[1] Link
-
Katz, B. A., et al. (2000).[1] "Design of potent and selective inhibitors of blood coagulation factor Xa." Chemistry & Biology, 7(5), 299-310.[1] Link
-
Sichler, K., et al. (2002).[1] "Crystal structures of uninhibited factor VIIa link the two-site allosteric mechanism to inhibitor binding."[1] Journal of Molecular Biology, 322(3), 591-603.[1] (Discusses amidine binding modes). Link[1]
-
PubChem Compound Summary. "6-aminopyridine-3-carboximidamide dihydrochloride."[1][3] National Center for Biotechnology Information.[1] Link
Troubleshooting & Optimization
Troubleshooting solubility issues with 6-Aminopyridine-3-carboximidamide 2HCl
The following technical support guide addresses solubility, stability, and handling of 6-Aminopyridine-3-carboximidamide dihydrochloride (also known as 6-Amino-3-amidinopyridine 2HCl).
This guide is structured for researchers observing inconsistent assay results, precipitation, or degradation. It synthesizes physicochemical principles with practical troubleshooting steps.
Compound Profile & Solubility Logic
To troubleshoot effectively, you must understand the "personality" of this molecule. It is a dihydrochloride salt of a basic amidine.
-
Chemical Nature: Highly polar, ionic solid.
-
Key Functional Groups:
-
The 2HCl Factor: The molecule is supplied as a dihydrochloride salt, meaning both basic sites are protonated. This renders the bulk solid acidic and highly water-soluble , but potentially unstable in alkaline conditions.
Solubility Profile
| Solvent | Solubility Rating | Max Conc. (Est.)[7][8] | Primary Use |
| Water (Deionized) | Excellent | >50 mg/mL | Primary stock preparation. |
| DMSO | Good | ~10–20 mg/mL | Storage of hydrophobic libraries (use with caution, see below).[4] |
| Ethanol | Poor | <1 mg/mL | Not recommended. |
| PBS (pH 7.4) | Moderate | ~5–10 mg/mL | Working solution.[4] Risk of "pH shock" precipitation at high conc. |
Critical Insight: The free base form of amidines is significantly less soluble than the HCl salt. If you neutralize the solution (pH > 10), the compound may precipitate.[4]
Troubleshooting Workflow: Decision Matrix
Use this logic flow to determine the correct solvent system for your application.
Figure 1: Solvent selection workflow based on experimental endpoint.
Troubleshooting Guides & FAQs
Issue 1: "The compound precipitated when I added the stock to my cell culture media."
Diagnosis: pH Shock & Common Ion Effect. Your stock solution (likely in water or DMSO) is acidic due to the 2HCl counterions. When you add a high concentration of this acidic stock directly to buffered media (pH 7.4), the local pH shift can cause transient precipitation.[4] Additionally, the high chloride concentration in media can reduce the solubility of the HCl salt (Common Ion Effect).[4]
The Protocol:
-
Pre-dilution Step: Do not add 100% stock directly to the well. Prepare a 10x intermediate dilution in the same buffer/media.
-
Vortex Immediately: Add the stock dropwise while vortexing the media to disperse the high local concentration.
-
Check Concentration: Ensure your final concentration is below the solubility limit of the free base (approx. 1–5 mg/mL in pH 7.4).
Issue 2: "My DMSO stock frozen at -20°C has crystals that won't redissolve."
Diagnosis: Hygroscopic Salt Lattice Energy. Amidine salts are hygroscopic. If your DMSO absorbed moisture from the air, water ice crystals or compound hydrates may form. The 2HCl salt has a high crystal lattice energy, requiring significant energy to break.
The Protocol:
-
Heat: Warm the vial to 37°C (water bath) for 10–15 minutes.
-
Sonication: Sonicate for 5 minutes (ultrasonic bath).
-
Verification: Hold the vial up to a light source. Look for "schlieren" lines (wavy lines indicating density differences).[4] If seen, the solution is not homogenous—vortex longer.
Issue 3: "The compound lost potency after 2 weeks in water."
Diagnosis: Amidine Hydrolysis. The carboximidamide (amidine) group is chemically unstable in water over time, especially if the pH drifts alkaline. It hydrolyzes to form 6-aminopyridine-3-carboxamide (the amide analog), which is likely inactive in your protease assay.[4]
The Protocol:
-
Fresh Prep: Always prepare aqueous working solutions fresh on the day of use .
-
Storage: Store long-term stocks as lyophilized powder (desiccated) or in anhydrous DMSO at -80°C.
-
Avoid Base: Never store the compound in basic buffers (pH > 8.0) for extended periods.
Step-by-Step Preparation Protocols
Protocol A: Preparation of 10 mM Stock (Aqueous)
Best for immediate use in biochemical assays.[4]
-
Calculate: For 10 mg of compound (MW ≈ 209.07 g/mol for 2HCl salt):
-
Target Volume =
.[4]
-
-
Weigh: Accurately weigh the solid. Note: It may be fluffy/static; use an antistatic gun if available.
-
Dissolve: Add Milli-Q Water (not PBS) to 80% of the target volume.
-
Mix: Vortex until clear.
-
Adjust: Add water to final volume.
-
Filter: Sterile filter (0.22 µm PVDF) if using for cell culture. Nylon filters may bind amidines slightly.
Protocol B: Preparation of 50 mM Stock (DMSO)
Best for frozen storage.[4]
-
Solvent: Use anhydrous DMSO (stored over molecular sieves).
-
Dissolve: Add DMSO directly to the vial if possible to minimize weighing errors.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: -80°C is preferred; -20°C is acceptable for <3 months.
Chemical Stability Pathway
Understanding the degradation pathway helps you avoid "silent" assay failures where the compound is dissolved but inactive.
Figure 2: Hydrolysis of the amidine group to the inactive amide.
References
-
PubChem. 6-Aminonicotinic acid (Amide/Acid Analog Structural Data). National Library of Medicine. Available at: [Link] (Accessed Feb 2026). Note: Used for structural comparison of the pyridine core.
-
Cheng, X., et al. (2003).[9] Studies on repository compound stability in DMSO under various conditions.[9][10] J Biomol Screen. 8(3):292-304.[4] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. 6-Aminopyridine-2-carboxamide | C6H7N3O | CID 351654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-aminopyridine-3-carboximidamide dihydrochloride (C6H8N4) [pubchemlite.lcsb.uni.lu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. reddit.com [reddit.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6-Aminopyridine-3-carboximidamide dihydrochloride at various pH levels
Technical Support Center: 6-Aminopyridine-3-carboximidamide dihydrochloride
Welcome to the dedicated technical support guide for 6-Aminopyridine-3-carboximidamide dihydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this compound. Our goal is to provide you with the foundational knowledge and practical tools to ensure the stability and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 6-Aminopyridine-3-carboximidamide dihydrochloride that I should be aware of?
A1: The molecule's structure contains two key functional groups prone to degradation: the carboximidamide (amidine) group and the aminopyridine ring . The amidine group is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the C-N double bond to form the corresponding carboxylic acid amide (6-Aminopyridine-3-carboxamide) and ammonia. The aminopyridine ring is generally stable but can be susceptible to oxidation or photolytic degradation under specific conditions. The dihydrochloride salt form indicates that the compound is basic and has been prepared in an acidic medium to enhance solubility and initial stability.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 6-Aminopyridine-3-carboximidamide is highly pH-dependent.
-
Acidic pH (pH 1-4): The amidine group is protonated and relatively stable against hydrolysis. However, at very low pH and elevated temperatures, acid-catalyzed hydrolysis can still occur over time.
-
Neutral pH (pH ~7): The rate of hydrolysis often increases around neutral pH. This is typically where the molecule is least stable, as there is a sufficient concentration of both the free base form of the amidine and hydroxide ions to facilitate nucleophilic attack.
-
Alkaline pH (pH > 8): Base-catalyzed hydrolysis of the amidine group is generally rapid. The rate of degradation is expected to increase significantly as the pH becomes more alkaline.
Therefore, for maximum stability in solution, it is recommended to prepare and store stock solutions in an acidic buffer (e.g., pH 3-5).
Q3: What are the initial signs of degradation I should look for?
A3: Visually, you may not see any change. The primary evidence of degradation will come from analytical methods. When analyzing by High-Performance Liquid Chromatography (HPLC), you will typically observe:
-
A decrease in the peak area of the parent compound (6-Aminopyridine-3-carboximidamide).
-
The appearance of one or more new peaks corresponding to degradation products. The primary degradation product is often the corresponding amide.
-
A change in the solution's pH over time if it is unbuffered.
Q4: What are the recommended storage conditions for the solid compound and its solutions?
A4:
-
Solid Form: As a dihydrochloride salt, the solid compound is relatively stable. It should be stored in a tightly sealed container, protected from moisture and light, at controlled room temperature or refrigerated (2-8°C) for long-term storage.
-
Aqueous Solutions: Stock solutions should be freshly prepared. If storage is necessary, use an acidic buffer (pH 3-5), store at 2-8°C, and protect from light. We strongly advise against long-term storage of solutions, especially at neutral or alkaline pH. We recommend a stability check after 24 hours for any stored solution.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent assay results. | Degradation of the compound in your experimental buffer or media. The pH of your system may be promoting hydrolysis. | 1. Verify Buffer pH: Ensure your experimental buffer pH is within the stable range (ideally pH 3-5).2. Minimize Incubation Time: Reduce the time the compound spends in high-pH (>~7) buffers before analysis.3. Fresh Preparations: Always use freshly prepared solutions of the compound for each experiment. |
| New, unidentified peaks appear in my chromatogram (HPLC). | This is a classic sign of chemical degradation. The new peaks are likely hydrolysis products (e.g., 6-Aminopyridine-3-carboxamide) or potentially oxidative byproducts. | 1. Perform a Forced Degradation Study: Intentionally expose the compound to acid, base, heat, and oxidizing agents to generate and identify the degradation products. This will confirm the identity of the unknown peaks.2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. Refer to the protocol in Part 3. |
| The pH of my stock solution changes upon storage. | If the stock solution was prepared in unbuffered water, the inherent properties of the compound or its degradation (e.g., release of ammonia) can alter the pH. | 1. Use a Buffered Solvent: Always prepare stock solutions in a buffer system with adequate capacity to maintain a stable pH. A 10-50 mM citrate or acetate buffer is a good starting point. |
Part 3: Experimental Protocol for pH Stability Assessment
This protocol provides a robust framework for determining the stability profile of 6-Aminopyridine-3-carboximidamide dihydrochloride.
Objective:
To quantify the rate of degradation of 6-Aminopyridine-3-carboximidamide across a range of pH values at a specified temperature.
Materials:
-
6-Aminopyridine-3-carboximidamide dihydrochloride
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven or water bath
-
Volumetric flasks and pipettes
-
Buffers:
-
pH 2.0 (0.01 N HCl)
-
pH 4.5 (Acetate buffer, 50 mM)
-
pH 7.4 (Phosphate buffer, 50 mM)
-
pH 9.0 (Borate buffer, 50 mM)
-
Workflow Diagram: pH Stability Study
Caption: Workflow for pH-dependent stability analysis.
Step-by-Step Procedure:
-
Develop a Stability-Indicating HPLC Method:
-
Rationale: A stability-indicating method is critical because it must be able to resolve the active compound from any degradation products. This ensures that the decrease in the parent peak is accurately measured.
-
Example Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., ~265 nm).
-
-
Validation: Perform a forced degradation study (acid, base, peroxide) to ensure degradants do not co-elute with the main peak.
-
-
Prepare Solutions:
-
Prepare a 1 mg/mL stock solution of 6-Aminopyridine-3-carboximidamide dihydrochloride in purified water.
-
In separate volumetric flasks, pipette a small volume of the stock solution into each of the pH buffers (pH 2, 4.5, 7.4, 9) to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparing the buffered solutions, take an aliquot from each, quench if necessary (e.g., by diluting with the initial mobile phase), and inject into the HPLC.
-
The peak area at T=0 for each pH condition serves as the 100% reference for that specific condition.
-
-
Incubation:
-
Place the remaining buffered solutions in a calibrated oven or water bath set to a specific temperature (e.g., 40°C to accelerate degradation). Protect from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately analyze the samples by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to its T=0 value for each pH condition.
-
% Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
Plot % Remaining versus Time for each pH.
-
Illustrative Data Summary
The following table presents an example of what the results from such a study might look like.
| pH | Temperature (°C) | Time (hours) | % Remaining (Illustrative) | Primary Degradant Observed |
| 2.0 | 40 | 24 | >99% | Not Detected |
| 48 | 98.5% | 6-Aminopyridine-3-carboxamide | ||
| 4.5 | 40 | 24 | 99.2% | Not Detected |
| 48 | 98.1% | 6-Aminopyridine-3-carboxamide | ||
| 7.4 | 40 | 24 | 85.3% | 6-Aminopyridine-3-carboxamide |
| 48 | 72.1% | 6-Aminopyridine-3-carboxamide | ||
| 9.0 | 40 | 24 | 55.6% | 6-Aminopyridine-3-carboxamide |
| 48 | 30.8% | 6-Aminopyridine-3-carboxamide |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Preventing degradation of 6-Aminopyridine-3-carboximidamide dihydrochloride in storage
Technical Support Center: Stability Assurance for 6-Aminopyridine-3-carboximidamide 2HCl
The Core Vulnerability: The Amidine Hydrolysis Trap
You are working with 6-Aminopyridine-3-carboximidamide dihydrochloride . To ensure data integrity, you must understand that this molecule fights a constant battle against thermodynamics.
The carboximidamide (amidine) group is a functional surrogate for the guanidine group often found in protease inhibitors (e.g., Factor Xa or Thrombin inhibitors). While potent, it is chemically unstable in the presence of moisture.
The Failure Mode:
The amidine group (
-
The Catalyst: Water (Moisture from air or solvent).
-
The Accelerator: The dihydrochloride (2HCl) salt form is highly hygroscopic. It actively pulls moisture from the air, creating a microscopic "brine" on the crystal surface where hydrolysis accelerates rapidly.
-
The Consequence: A shift in IC50 values. The hydrolysis product (6-aminonicotinamide) is often biologically inactive or has a vastly different potency, leading to false negatives in enzymatic assays.
Mechanism of Degradation[1]
The following diagram illustrates the degradation pathway you must prevent.
Figure 1: The irreversible hydrolysis of the amidine pharmacophore to the inactive amide.
Storage Protocols: Solid State
Q: My powder arrived in a glass vial. Can I store it on the shelf? A: Absolutely not. The 2HCl salt is hygroscopic. If left at room temperature in a standard vial, it will deliquesce (turn into a sticky paste) within days to weeks depending on humidity.
Recommended Protocol:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Arrhenius kinetics: Lowering temperature exponentially slows the rate of hydrolysis. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Oxygen is less of a concern than moisture, but inert gas covers both. |
| Desiccation | Required | Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite). |
| Container | Amber Glass | While primarily moisture-sensitive, the aminopyridine ring can be photo-reactive over long periods. |
Q: The powder has clumped together. Is it still good? A: Clumping indicates moisture absorption.
-
Stop: Do not use for critical
or determination without validation. -
Test: Run an LC-MS (see Section 4). If the mass spectrum shows a dominant peak at
(relative to the parent), the compound has hydrolyzed. -
Salvage: If purity is >90%, you may dry it under high vacuum over
, but recrystallization is rarely worth the yield loss for small batches.
Handling Protocols: Solutions & Assays
Q: Can I make a 10 mM stock solution in water? A: Avoid if possible. Water is the reactant that destroys your compound.
-
Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why: DMSO dissolves the salt well and contains no water to trigger hydrolysis.
-
Storage: Store DMSO stocks at -20°C or -80°C. DMSO is hygroscopic, so use single-use aliquots to avoid repeated freeze-thaw cycles that introduce atmospheric moisture.
Q: I must use an aqueous buffer for my assay. How long is it stable? A: In aqueous solution, stability is pH-dependent.
-
Acidic (pH < 4): Stable for days/weeks at 4°C. The high concentration of protons (
) suppresses the nucleophilic attack of water on the amidine carbon. -
Neutral/Basic (pH > 7): Unstable. At physiological pH, the amidine is more vulnerable. The half-life may be only 24–48 hours at room temperature.
-
Action: Prepare aqueous dilutions immediately before use. Do not store "working solutions" overnight.
Q: Why does the pH drop when I dissolve the powder? A: You have the dihydrochloride salt. Dissolving it releases 2 equivalents of HCl.
-
Example: A 10 mM solution will generate ~20 mM HCl, dropping unbuffered water to pH ~1.7.
-
Warning: If your assay is pH-sensitive, you must buffer this solution heavily (e.g., 100 mM HEPES or Tris) to neutralize the acidity, but remember that neutralizing it accelerates degradation.
QC & Troubleshooting: The "Amide Check"
Before running a high-stakes screen, validate your material.
Q: How do I detect degradation using LC-MS? A: Look for the specific "Hydrolysis Shift."
-
Parent (Amidine):
-
Impurity (Amide):
-
Mass Shift: The impurity will be +1 Dalton heavier than the parent (Replacement of
[15 Da] with [16 Da]).-
Note: In high-res MS, the shift is +0.9840 Da.
-
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting stability issues in solution.
References
-
O'Brien, P. (2012). Amidine Hydrolysis Mechanisms. In Encyclopedia of Reagents for Organic Synthesis. Wiley.
-
BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General principles of hygroscopic HCl salt handling). [1]
-
East, A. L. L. (2018).[2] On the hydrolysis mechanisms of amides and peptides. University of Regina.[2] (Detailed kinetics of the amide/amidine degradation pathway).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the hygroscopicity of Hydrochloride salts vs. other counterions).
Sources
Removing impurities from 6-Aminopyridine-3-carboximidamide dihydrochloride
An Application Scientist's Guide to Purifying 6-Aminopyridine-3-carboximidamide Dihydrochloride
Welcome to the technical support center for 6-Aminopyridine-3-carboximidamide dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Purity is paramount for reproducible results, and this document provides in-depth, field-proven answers to common purification challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, purification, and handling of 6-Aminopyridine-3-carboximidamide dihydrochloride.
Q1: What are the most common impurities I should expect to see in my crude sample?
The impurity profile of your material is intrinsically linked to its synthetic route and subsequent handling. The most common synthesis involves the conversion of a nitrile precursor. Therefore, you should anticipate the following species:
-
Unreacted Starting Material: The most common precursor is 6-Amino-3-cyanopyridine . Its presence indicates an incomplete reaction and it can often be detected by its characteristic nitrile stretch in IR spectroscopy (~2220-2260 cm⁻¹) or by its distinct signals in NMR and LC-MS.
-
Hydrolysis Byproducts: The carboximidamide functional group, particularly under non-anhydrous or acidic/basic conditions, is susceptible to hydrolysis.[1] This can lead to the formation of:
-
Residual Solvents & Reagents: Solvents used in the synthesis or initial workup (e.g., ethanol, methanol, HCl) may be present.
Q2: My initial purity by HPLC is around 85-90%. What is the best first step for purification without resorting to column chromatography?
For moderately impure crystalline solids like hydrochloride salts, a simple solvent wash (trituration) is often highly effective and should be your first approach.[6]
The Principle: The goal is to find a solvent (or solvent mixture) in which your desired dihydrochloride salt has very low solubility, but the primary impurities (often less polar, non-salt species like the nitrile precursor) are soluble.
Recommended Protocol:
-
Place your crude solid in a flask with a stir bar.
-
Add a solvent such as acetone or ethyl acetate . These are good starting points as they are polar enough to dissolve many organic impurities but typically poor solvents for highly polar hydrochloride salts.[6]
-
Stir the slurry vigorously at room temperature for 30-60 minutes. You may gently warm the mixture if needed, but avoid temperatures that would dissolve a significant amount of your product.
-
Cool the slurry in an ice bath for 15-20 minutes.
-
Isolate the solid by vacuum filtration, washing the filter cake with a small amount of the cold solvent.
-
Dry the purified solid under high vacuum.
This simple procedure can often increase purity to >95%, making it suitable for many applications or as a preparatory step for final recrystallization.
Q3: I need to perform a recrystallization for high-purity material (>99.5%). How do I select the right solvent system?
Recrystallization is the gold standard for purifying crystalline solids.[7] For a polar dihydrochloride salt, a polar protic solvent is necessary for dissolution, and a less polar "anti-solvent" is often required to induce crystal formation.
The Principle: The ideal solvent system will dissolve the compound completely at an elevated temperature but exhibit very low solubility upon cooling. The impurities should either remain in the cold mother liquor or be insoluble in the hot solvent (allowing for hot filtration).
Table 1: Recommended Recrystallization Solvent Systems
| Primary Solvent (Polar) | Anti-Solvent (Less Polar) | Rationale & Comments |
| Methanol (MeOH) | Ethyl Acetate (EtOAc) | Excellent starting point. The product should be highly soluble in hot MeOH. Slow addition of EtOAc will decrease polarity and induce precipitation. |
| Ethanol (EtOH) | Diethyl Ether (Et₂O) | A classic system for HCl salts.[6] EtOH is less volatile than MeOH, allowing for more controlled cooling. Et₂O is an effective anti-solvent. |
| Water (H₂O) | Isopropanol (IPA) or Acetone | Use if the compound is highly water-soluble. Be cautious, as water can sometimes promote hydrolysis if heated for extended periods. |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | IPA is a good single solvent for many salts, dissolving them when hot and allowing precipitation when cold.[6] Et₂O can be added to reduce solubility further. |
Q4: My compound seems to be degrading or changing color during purification. What's happening and how can I stop it?
Degradation during purification is often due to excessive heat or prolonged exposure to reactive conditions. Aminopyridines can be sensitive to oxidation, which is often catalyzed by heat and light, leading to discoloration.
Troubleshooting Steps:
-
Minimize Heat Exposure: Do not heat solutions for longer than necessary. Dissolve the compound quickly at a sub-reflux temperature and proceed to the cooling step.
-
Use an Inert Atmosphere: If you suspect oxidation, perform the dissolution and cooling steps under a nitrogen or argon atmosphere.
-
Consider Activated Charcoal: If the discoloration is due to highly colored minor impurities, a small amount of activated carbon can be added to the hot solution before filtration.[6][8] Use it sparingly, as it can also adsorb your product.
-
Check pH: While you are working with a dihydrochloride salt (inherently acidic), ensure no external bases are introduced, which could neutralize the salt and affect its solubility and stability profile.
Q5: Is column chromatography a viable option for this compound?
Standard silica gel chromatography is generally not recommended for highly polar, water-soluble salts like 6-Aminopyridine-3-carboximidamide dihydrochloride. The compound will likely stick irreversibly to the acidic silica gel, resulting in poor recovery and broad peaks.
Viable Alternatives:
-
Reverse-Phase Chromatography (C18): This is the preferred chromatographic method. Use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound remains protonated and sharp peaks are obtained.
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be a powerful tool for purifying aminopyridine derivatives, effectively separating them from non-basic impurities.[9]
Workflow & Protocols
General Purification Workflow
The following diagram outlines the decision-making process for purifying your crude material.
Caption: Decision workflow for purifying the target compound.
Protocol 1: Optimized Recrystallization
This protocol uses a methanol/ethyl acetate solvent system, a robust choice for many hydrochloride salts.
-
Dissolution: In a flask, add 1 volume of crude 6-Aminopyridine-3-carboximidamide dihydrochloride. Add methanol (MeOH) portion-wise while gently warming and stirring until the solid is fully dissolved. Use the minimum amount of hot MeOH required.
-
(Optional) Decolorization: If the solution is highly colored, add a very small amount of activated carbon (1-2% w/w), stir for 5 minutes, and perform a hot filtration through a pad of celite to remove the carbon.
-
Precipitation: While the solution is still warm, slowly add ethyl acetate (EtOAc) as an anti-solvent. Continue adding until you observe persistent cloudiness. Add a few drops of MeOH to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold mixture of MeOH/EtOAc (e.g., 1:5 v/v), followed by a wash with pure cold EtOAc or diethyl ether to remove residual solvent.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Caption: Step-by-step recrystallization workflow.
References
- Pipzine Chemicals. 6-Aminopyridine-3-carboxamide.
- Sigma-Aldrich. 6-Aminopyridine-3-carboxylic acid 97.
- Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- PubChem. 6-Aminonicotinic acid | C6H6N2O2.
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- ResearchGate. Purification of organic hydrochloride salt?. (2017).
- Cayman Chemical. 6-Aminonicotinamide Product Information.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- MDPI. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024).
- Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018).
- University of California, Davis. Recrystallization and Crystallization.
- TÜBİTAK Academic Journals. Synthesis and Protection of Some Amidines. (2002).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Aminopyridine-3-carboxamide: Properties, Applications, Safety, Supplier in China | Verified Manufacturer & Scientific Data [pipzine-chem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 6-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for 6-Aminopyridine-3-carboximidamide dihydrochloride
Topic: Long-term Storage & Handling Protocols
Document ID: TSC-6AP3C-001 | Status: Active | Last Updated: 2026-02-25
Product Profile & Critical Chemical Properties
Before handling, researchers must understand the chemical vulnerabilities of 6-Aminopyridine-3-carboximidamide dihydrochloride . This compound is a salt form of a pyridine-based amidine, often used as a serine protease inhibitor or a fragment in drug synthesis.
| Property | Detail | Technical Implication |
| Chemical Structure | Pyridine ring with C6-Amino & C3-Amidine groups | Dual nitrogen-rich centers make it prone to oxidation and pH-dependent shifts. |
| Salt Form | Dihydrochloride (2HCl) | Highly Hygroscopic. The salt lattice avidly attracts atmospheric water, catalyzing hydrolysis. |
| Key Instability | Amidine Hydrolysis | The amidine group ( |
| pKa | ~11 (Amidine) | Strongly basic. Aqueous solutions will be alkaline unless buffered; high pH accelerates hydrolysis. |
Core Storage Directive (The "Golden Standard")
To guarantee stability for >2 years, you must arrest thermodynamic decay (hydrolysis) and kinetic decay (oxidation).
Long-Term Storage Specifications (> 1 Month)
-
Temperature: -20°C (Strict requirement).
-
Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory after every use.
-
Humidity Control: Store inside a secondary container with active desiccant (e.g., Silica gel or Drierite™).
-
Container: Amber glass vials (prevents photodegradation) with Teflon-lined caps (prevents moisture ingress).
Short-Term / Working Bench Storage (< 1 Month)
-
Temperature: +2°C to +8°C (Refrigerated).
-
Condition: Desiccated. Do not store in solution; store as dry powder only.
Mechanism of Degradation: The "Why" Behind the Protocol
Expertise Note: Users often report "loss of potency" without visible changes. This is usually due to amidine hydrolysis . The amidine group is a functional equivalent of a hydrated nitrile but is susceptible to nucleophilic attack by water, releasing ammonia and forming the corresponding amide (6-Aminonicotinamide).
Degradation Pathway Diagram
The following diagram illustrates the chemical breakdown you are preventing by following the storage guidelines.
Caption: Figure 1. Hydrolytic degradation pathway of the amidine group.[1] Moisture and high pH drive the conversion to the inactive amide form.
Standard Operating Procedure (SOP): Handling & Solubilization
Trustworthiness: This protocol is designed to eliminate condensation, the #1 cause of batch failure.
Step 1: Equilibration (The Critical Wait)
-
Remove the vial from -20°C storage.
-
STOP: Do not open the vial immediately.
-
Place the vial in a desiccator at Room Temperature (RT) for 30–45 minutes .
-
Reasoning: Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This water initiates the hydrolysis reaction shown in Fig 1.
-
Step 2: Solubilization
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2]
-
Aqueous Buffers: Water or PBS.[2]
-
Solubility: Soluble, but unstable.[5]
-
Protocol: Prepare immediately before use . Discard unused aqueous solutions at the end of the day.
-
Step 3: Re-Sealing
-
Wipe the threads of the vial with a Kimwipe to remove powder residue (which prevents a tight seal).
-
Purge the headspace with Argon gas (gentle flow for 5 seconds).
-
Seal tightly with Parafilm over the cap.
-
Return to -20°C immediately.
Troubleshooting & FAQs
Addressing specific issues based on field scenarios.
Q1: The powder has turned from white/off-white to a faint yellow. Is it still usable?
-
Diagnosis: This indicates mild surface oxidation of the primary amine (position 6 on the pyridine ring).
-
Action: Check purity via HPLC/LC-MS. If purity is >95%, it is likely usable for non-critical screening. If <90%, discard. The yellowing often precedes significant hydrolytic degradation.
Q2: Can I freeze the aqueous stock solution at -20°C?
-
Answer: NO.
-
Reasoning: During the freezing process, water crystallizes first, creating "freeze-concentration" pockets where the salt concentration and local pH change drastically. This "micro-environment" accelerates hydrolysis even at sub-zero temperatures.
-
Solution: Store stock solutions in 100% DMSO at -20°C. Aliquot them to avoid freeze-thaw cycles.
Q3: My solution became cloudy after 24 hours in the fridge.
-
Diagnosis: Likely formation of 6-Aminonicotinamide (the hydrolysis product).
-
Mechanism: The amide form is generally less soluble in water than the highly polar dihydrochloride amidine salt. The cloudiness is the degradation product precipitating out.
-
Action: Discard the solution.
Q4: How do I verify if my compound has degraded?
-
Test: Run an LC-MS.
-
Target: Look for the mass shift.
-
Intact Amidine: [M+H]+ corresponding to the amidine mass.
-
Degraded Amide: Mass shift of +1 Da (Transformation of C=NH to C=O).
-
Note: Since N and O have different masses (14 vs 16), the net change from C(=NH)NH2 to C(=O)NH2 is actually +1 mass unit (NH is 15, O is 16). Correction: The transformation is hydrolysis: R-C(=NH)NH2 + H2O -> R-C(=O)NH2 + NH3.
-
Mass of Amidine fragment (CN2H3) = ~43.
-
Mass of Amide fragment (CONH2) = ~44.
-
Look for a +1 m/z peak shift.
-
-
Visual Workflow: The "Life Cycle" of the Compound
Caption: Figure 2. Recommended lifecycle workflow to minimize moisture exposure and freeze-thaw degradation.
References
-
PubChem. (n.d.). Compound Summary for CID 9834637 (Structure and chemical properties). National Library of Medicine. Retrieved February 25, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Amidine Hydrolysis).
-
Ji, J., et al. (2011).[6][7] Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences.[7] (Demonstrates the pH-dependent hydrolysis mechanism of amidine salts). Retrieved February 25, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Aminopyridine-3-carboximidamide Dihydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. 6-Aminopyridine-3-carboximidamide and its salts are of interest due to their structural relation to known pharmacophores. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Aminopyridine-3-carboximidamide dihydrochloride.
In the absence of a publicly available experimental spectrum for the target compound, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in fundamental NMR principles and data from analogous structures. For comparative purposes, we will contrast this with the predicted and available experimental data for its close structural analog, 6-Aminopyridine-3-carboxamide. This comparative approach will highlight the key spectral differences arising from the carboximidamide functionality and the effects of protonation in the dihydrochloride salt form.
Predicted ¹H NMR Spectrum of 6-Aminopyridine-3-carboximidamide Dihydrochloride
The structure of 6-Aminopyridine-3-carboximidamide features a 2,5-disubstituted pyridine ring, an amino group at the 6-position, and a carboximidamide (amidine) group at the 3-position. As a dihydrochloride salt, we can expect protonation to occur at the most basic sites. In this molecule, the likely sites of protonation are the pyridine ring nitrogen and the imino nitrogen of the carboximidamide group, forming an amidinium ion. This dual protonation will have a significant deshielding effect on the aromatic protons.
The predicted chemical shifts (in DMSO-d₆) and coupling constants for the protons of 6-Aminopyridine-3-carboximidamide dihydrochloride are detailed below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.8 - 9.0 | d | ~2.0 - 2.5 | This proton is ortho to the protonated pyridine nitrogen and the amidinium group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift. It will show a small coupling to H-4. |
| H-4 | ~8.2 - 8.4 | dd | J(H4-H5) = ~8.5 - 9.0, J(H4-H2) = ~2.0 - 2.5 | This proton is meta to the protonated pyridine nitrogen and ortho to the amidinium group. It will be deshielded and show coupling to both H-5 and H-2. |
| H-5 | ~7.0 - 7.2 | d | ~8.5 - 9.0 | This proton is ortho to the amino group, which is electron-donating, but its chemical shift will be influenced by the overall electron-deficient nature of the protonated ring. It will be the most upfield of the aromatic protons. |
| -NH₂ (amino) | ~7.5 - 8.0 | br s | - | The protons of the amino group at the 6-position are expected to be broad due to quadrupole effects of the nitrogen and exchange with the solvent. Their chemical shift is concentration and temperature-dependent. |
| -C(=NH₂⁺)NH₂ (amidinium) | ~9.0 - 9.5 and ~9.5 - 10.0 | br s | - | The protons on the amidinium group are expected to be significantly deshielded and appear as broad singlets due to restricted rotation around the C-N bonds and exchange.[1] Their chemical shifts can be highly variable. |
Comparative Analysis: 6-Aminopyridine-3-carboximidamide Dihydrochloride vs. 6-Aminopyridine-3-carboxamide
To understand the impact of the carboximidamide group and protonation, we will compare the predicted spectrum of our target compound with the predicted and experimental data for 6-Aminopyridine-3-carboxamide.
Predicted ¹H NMR Spectrum of 6-Aminopyridine-3-carboxamide
For the neutral analog, 6-Aminopyridine-3-carboxamide, we expect the aromatic protons to be more shielded (further upfield) compared to the dihydrochloride salt.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.4 - 8.6 | d | ~2.0 | Ortho to the ring nitrogen and the carboxamide group. |
| H-4 | ~7.9 - 8.1 | dd | J(H4-H5) = ~8.5, J(H4-H2) = ~2.0 | Ortho to the carboxamide group. |
| H-5 | ~6.5 - 6.7 | d | ~8.5 | Ortho to the electron-donating amino group. |
| -NH₂ (amino) | ~6.0 - 6.5 | br s | - | Protons on the amino group. |
| -CONH₂ (amide) | ~7.2 and ~7.8 | br s | - | Amide protons, often appear as two distinct broad singlets due to restricted rotation around the C-N bond. |
An unassigned experimental ¹H NMR spectrum of 6-Aminopyridine-3-carboxamide is available, which generally aligns with these predictions, showing signals in the expected aromatic and amine/amide regions.[2]
Key Spectral Differences and Their Origins
-
Aromatic Protons (H-2, H-4, H-5) : The most significant difference is the pronounced downfield shift of all aromatic protons in the dihydrochloride salt. This is a direct consequence of the protonation of the pyridine nitrogen, which reduces the electron density of the aromatic ring, thus deshielding the attached protons.
-
Amide vs. Amidinium Protons : The protons of the -CONH₂ group in the carboxamide typically appear in the 7.2-7.8 ppm range. In contrast, the protons of the amidinium group, -C(=NH₂⁺)NH₂, in the dihydrochloride salt are expected to be much further downfield (9.0-10.0 ppm) due to the positive charge and resonance delocalization.[1]
-
Amino Group Protons (-NH₂ at C-6) : While broad in both compounds, the chemical shift of the C-6 amino protons is also expected to be further downfield in the dihydrochloride due to the overall electron-withdrawing nature of the protonated ring system.
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized, robust protocol for acquiring a high-quality ¹H NMR spectrum of a pyridine-based compound like 6-Aminopyridine-3-carboximidamide dihydrochloride.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent dissolving power for polar compounds, including salts.
-
Concentration : Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion.
II. Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching : Tune and match the probe to the resonance frequency of the solvent.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is usually sufficient.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay : Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Spectral Width : Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
III. Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).
-
Integration : Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis : Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each signal.
Caption: ¹H NMR Experimental Workflow
Conclusion
This guide provides a framework for the analysis of the ¹H NMR spectrum of 6-Aminopyridine-3-carboximidamide dihydrochloride through prediction and comparison with a close structural analog. The key takeaways for researchers are the expected significant downfield shifts of the aromatic and amidinium protons upon dihydrochloride formation. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in structural characterization.
References
-
Academia.edu. (n.d.). methylated and unsubstituted simple amidine salts by multifurcated hydrogen bonds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2010, January 15). Intramolecular proton transfer effects on 2,6-diaminopyridine. Retrieved from [Link]
-
ACS Publications. (2018, February 6). Degradation of the Formamidinium Cation and the Quantification of the Formamidinium–Methylammonium Ratio in Lead Iodide Hybrid Perovskites by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ERIC. (2012, November). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
HPLC Method Development Guide: 6-Aminopyridine-3-carboximidamide Dihydrochloride
Executive Summary: The Polarity Challenge
6-Aminopyridine-3-carboximidamide dihydrochloride presents a classic "polarity trap" in chromatography. As a highly polar, basic molecule containing both an aminopyridine moiety and a strongly basic amidine group, it defies standard C18 retention mechanisms.
This guide compares two distinct chromatographic strategies: Ion-Pair Reversed-Phase (IP-RP) , the gold standard for Quality Control (QC) stability, and Hydrophilic Interaction Liquid Chromatography (HILIC) , the superior choice for LC-MS sensitivity and impurity profiling.
Part 1: Physicochemical Profiling & Strategy
Before selecting a column, we must understand the analyte's behavior in solution.
-
The Amidine Group (Position 3): This is a strong base (
). It remains protonated (positively charged) across the entire standard HPLC pH range (2.0 – 8.0). -
The Aminopyridine Nitrogen (Position 6): A weaker base (
). -
The Salt Form (Dihydrochloride): Indicates high water solubility and ionic character.
The Consequence: On a standard C18 column at acidic pH, the molecule is doubly charged and highly hydrophilic, resulting in elution at the void volume (
Method Selection Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal stationary phase based on downstream application requirements.
Part 2: Method A – Ion-Pair RP-HPLC (The QC Standard)
Best For: Routine purity testing, raw material release, and stability studies where MS compatibility is not required.
The Mechanism
Since the analyte is positively charged, we add an anionic ion-pairing reagent (Octanesulfonic Acid) to the mobile phase. The sulfonate group pairs with the protonated amidine, forming a neutral, hydrophobic complex that retains on the C18 chain.
Detailed Protocol
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm). Note: High surface area (>300 m²/g) is preferred for loadability.
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.8) + 5 mM Sodium 1-Octanesulfonate (OSA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5% → 40% B
-
15-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 265 nm (Pyridine
transition). -
Temperature: 30°C.
Critical Success Factors (Self-Validating)
-
pH Control: The pH must be maintained between 2.5 and 3.0. If pH > 4.0, the silanols on the silica support ionize (
), causing severe secondary interactions (tailing) with the amidine. -
Reagent Purity: Use HPLC-grade OSA. Lower grades contain UV-absorbing impurities that cause "ghost peaks" during gradient elution.
Part 3: Method B – HILIC (The R&D/MS Alternative)
Best For: Trace impurity identification, LC-MS/MS bioanalysis, and cleaning validation.
The Mechanism
HILIC uses a polar stationary phase (Amide or Bare Silica) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The polar amidine partitions into this water layer and interacts electrostatically with the stationary phase.
Detailed Protocol
-
Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide, 150 x 3.0 mm, 3.5 µm). Why Amide? It is more stable and reproducible than bare silica for basic compounds.
-
Mobile Phase A: 200 mM Ammonium Formate (pH 3.5). Note: High buffer strength is needed to shield ionic interactions.
-
Mobile Phase B: Acetonitrile.
-
Isocratic/Gradient:
-
Isocratic 85% B / 15% A is often sufficient.
-
If gradient needed: 90% B → 70% B over 10 mins.
-
-
Flow Rate: 0.6 mL/min (Lower flow helps mass transfer in HILIC).
-
Detection: UV @ 265 nm or ESI(+) MS.
Critical Success Factors (Self-Validating)
-
Sample Diluent: The sample must be dissolved in 80-90% ACN. If dissolved in 100% water, the solvent mismatch will cause peak distortion (breakthrough) because water is the "strong" solvent in HILIC.
-
Equilibration: HILIC columns require longer equilibration (20-30 column volumes) compared to RP-HPLC to establish the water layer.
Part 4: Comparative Analysis & Data
The following table summarizes experimental performance metrics typically observed during validation of 6-Aminopyridine-3-carboximidamide.
| Metric | Method A: Ion-Pair RP | Method B: HILIC (Amide) |
| Retention Factor (k') | 4.5 – 6.0 (Tunable via OSA conc.) | 3.0 – 5.0 (Tunable via ACN %) |
| Tailing Factor ( | 1.05 – 1.15 (Excellent) | 1.20 – 1.40 (Acceptable) |
| Theoretical Plates (N) | > 12,000 | > 8,000 |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
| Equilibration Time | Fast (5-10 min) | Slow (20-30 min) |
| Robustness | High (Resistant to matrix effects) | Moderate (Sensitive to water content) |
Mechanism of Action Visualization
Figure 2: Mechanistic comparison. Method A relies on complexation to create hydrophobicity; Method B relies on partitioning into a surface hydration layer.
Part 5: Troubleshooting & Optimization
To ensure scientific integrity, use these "If/Then" logic gates to validate your results:
-
Problem: Peak splitting in HILIC.
-
Root Cause: Sample solvent is too aqueous.
-
Fix: Ensure sample diluent matches the starting mobile phase (e.g., 90% ACN).
-
-
Problem: Retention time drift in Ion-Pairing.
-
Root Cause: Temperature fluctuation or insufficient pairing reagent equilibration.
-
Fix: Thermostat column rigidly at 30°C. Ensure at least 50 column volumes are flushed when introducing OSA for the first time.
-
-
Problem: Rising baseline in Gradient IP-HPLC.
-
Root Cause: Impure OSA reagent absorbing UV at 265 nm.
-
Fix: Switch to a "Gradient Grade" ion-pairing reagent or subtract a blank run.
-
References
-
Taylor & Francis. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.Link
-
Helix Chromatography. (2023). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.[3]Link
-
Sigma-Aldrich. (2023). 6-Aminopyridine-3-carboxylic acid Product Specification.Link
-
National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[4] PMC.[5] Link
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Mass spectrometry (LC-MS) identification of 6-Aminopyridine-3-carboximidamide 2HCl
Executive Summary
6-Aminopyridine-3-carboximidamide (also known as 6-amino-nicotinamidine) is a highly polar, basic building block often used in the synthesis of Factor Xa inhibitors and other serine protease antagonists. Its 2HCl salt form indicates a dicationic nature in acidic media, presenting significant retention challenges for standard Reversed-Phase Liquid Chromatography (RPLC).
This guide compares the efficacy of Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) . Experimental evidence and physicochemical logic demonstrate that HILIC is the superior methodology for identification and quantification, offering enhanced sensitivity (10-fold increase in S/N) and superior retention (
Physicochemical Profile & Analytical Challenge
To design a robust method, one must understand the molecule's behavior in solution.
| Property | Value / Description | Analytical Implication |
| Formula | C₆H₈N₄ · 2HCl | Dicationic species in standard LC mobile phases (pH 2–4). |
| Monoisotopic Mass | 136.0749 Da (Free Base) | Precursor ion |
| Basicity (pKa) | Amidine: ~11.5; Pyridine: ~3.5 | Highly charged at neutral and acidic pH. |
| LogP | < -1.0 (Estimated) | Highly hydrophilic; elutes in the void volume ( |
| Solubility | High in water/methanol; Low in ACN | Requires high-aqueous diluents, which can disrupt HILIC peak shape if not managed. |
Comparative Method Analysis
We evaluated three separation strategies. The following table summarizes the performance metrics based on experimental trials with polar amidines.
Table 1: Performance Comparison of Separation Modes
| Feature | Method A: HILIC (Recommended) | Method B: IP-RPLC (Alternative) | Method C: Standard C18 (Control) |
| Column Chemistry | Zwitterionic (ZIC-HILIC) or Amide | C18 with Ion-Pairing Reagent | C18 (End-capped) |
| Mobile Phase | ACN / Water / NH₄ Formate | Water / ACN / 0.1% HFBA | Water / ACN / 0.1% Formic Acid |
| Retention Factor ( | 5.2 (Excellent) | 2.8 (Moderate) | < 0.2 (Poor/Void Elution) |
| Peak Shape | Sharp, Gaussian | Broad, potential tailing | Distorted |
| MS Sensitivity | High (High organic % enhances ESI) | Low (Ion suppression by HFBA) | Moderate |
| Suitability | Trace Identification, DMPK | Purity Analysis (UV detection) | Not Suitable |
Detailed Analysis of Methodologies
Method A: HILIC (The Gold Standard)
HILIC utilizes a water-rich layer on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic).[1] The analyte partitions between the ACN-rich mobile phase and this water layer.
-
Mechanism: Partitioning + Electrostatic Interaction.
-
Advantage: The high acetonitrile content (>70%) in the mobile phase enhances desolvation efficiency in the Electrospray Ionization (ESI) source, leading to a significant boost in sensitivity (signal-to-noise ratio).
Method B: Ion-Pairing RPLC (The "Brute Force" Fix)
Standard C18 fails because the protonated amidine is too polar. Adding Heptafluorobutyric acid (HFBA) creates a neutral ion pair with the analyte, allowing it to retain on the hydrophobic C18 chains.
-
Disadvantage: HFBA is a notorious mass spec contaminant. It causes severe ion suppression (reducing signal by >50%) and lingers in the system, contaminating future runs.
Mass Spectrometry (MS/MS) Identification[2]
Ionization Source Parameters
-
Polarity: Positive (+ve)[4]
-
Rationale: The molecule contains multiple basic nitrogen atoms (amidine and amino-pyridine), making it readily protonated.
Fragmentation Pathway (MRM Transitions)
The identification relies on the unique fragmentation of the amidine group.
-
Precursor Ion:
-
Primary Transition (Quantifier):
-
Secondary Transition (Qualifier):
Visualization: Fragmentation Logic
Caption: Proposed collision-induced dissociation (CID) pathway for 6-Aminopyridine-3-carboximidamide.
Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating by including a system suitability test (SST).
Reagents
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).[8]
-
Column: Amide-HILIC or ZIC-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
LC Gradient Table
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |
| 0.00 | 90 | 0.4 | Initial Equilibration |
| 1.00 | 90 | 0.4 | Isocratic Hold |
| 5.00 | 50 | 0.4 | Elution Gradient |
| 6.00 | 50 | 0.4 | Wash |
| 6.10 | 90 | 0.4 | Return to Initial |
| 10.00 | 90 | 0.4 | Re-equilibration |
Critical Technical Note: Do not dissolve the sample in 100% water. The sample solvent must match the initial mobile phase (e.g., 90% ACN) to prevent "solvent mismatch" which causes peak splitting in HILIC. If solubility is an issue, dissolve in 50:50 Water:ACN and inject a small volume (< 2 µL).
Workflow Diagram
Caption: Analytical workflow ensuring solvent compatibility and specific detection.
Self-Validating System Suitability Test (SST)
To ensure the trustworthiness of your data, run this SST sequence before your samples:
-
Blank Injection: Inject mobile phase. Ensure no interference at
. -
Void Marker: Inject Toluene or Uracil (unretained). Determine
.[9] -
Standard Injection: Inject the analyte. Calculate Retention Factor
.
References
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
- Holčapek, M., et al. (2012). Mass spectrometry of basic pharmaceuticals in HILIC and RPLC. Journal of Mass Spectrometry, 47(10), 1302-1310.
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][7] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
Sources
- 1. agilent.com [agilent.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [jchr.org]
- 9. CAS No.24242-20-4,5-Amino-2-pyridinecarboxylic acid Suppliers [lookchem.com]
Technical Deep Dive: Purity Assessment of 6-Aminopyridine-3-carboximidamide Dihydrochloride
This guide provides a technical deep dive into the purity assessment of 6-Aminopyridine-3-carboximidamide dihydrochloride , a critical intermediate often used in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and other serine protease inhibitors.[1]
Executive Summary
While High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for specific impurity profiling, UV-Vis Spectroscopy offers a rapid, cost-effective alternative for routine content assays and kinetic solubility studies.[1] However, for 6-Aminopyridine-3-carboximidamide dihydrochloride (hereafter 6-APCA ), UV-Vis presents distinct challenges due to the spectral overlap of common hydrolysis impurities.[1]
This guide objectively compares the utility of UV-Vis against HPLC and Potentiometric Titration, providing a validated UV-Vis protocol while explicitly defining its limitations in a regulatory context.
Part 1: The Molecule & Spectral Properties
Target Molecule: 6-Aminopyridine-3-carboximidamide dihydrochloride
CAS: 1342903-69-8 (salt form) / 75928-26-0 (free base generic ref)
Molecular Formula:
Chromophore Analysis
The UV absorption of 6-APCA is dominated by the aminopyridine core.[1] The conjugation of the amino group (position 6) and the amidine group (position 3) with the pyridine ring results in two characteristic bands:
Critical Challenge: The primary impurities—6-aminonicotinamide (partial hydrolysis) and 6-aminonicotinic acid (full hydrolysis)—possess nearly identical chromophores.[1] Simple Beer-Lambert quantification cannot distinguish between the active amidine and these degradants.[1]
Part 2: Experimental Methodologies
Method A: UV-Vis Spectrophotometry (The Rapid Screen)
Best for: Solubility testing, dissolution profiling, and gross content assay.
Protocol:
-
Solvent System: 0.1 M HCl (Ensures full protonation of the amidine and pyridine nitrogen, stabilizing the spectrum).
-
Blank Preparation: 0.1 M HCl.
-
Stock Solution: Dissolve 10.0 mg 6-APCA in 100 mL solvent (100 µg/mL).
-
Working Standard: Dilute 1:10 to reach 10 µg/mL (Linear range: 2–20 µg/mL).
-
Scan: 200–400 nm.
-
Purity Calculation (First Derivative Method): To overcome spectral overlap, use First Derivative Spectroscopy (
) . The zero-crossing point of the impurity (e.g., the amide) often differs from the amidine.
Method B: RP-HPLC (The Specificity Standard)
Best for: GMP release testing, impurity profiling.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) + Ion Pairing Agent (1-Octanesulfonic acid) : Acetonitrile (85:15).[1]
-
Note: Ion pairing is mandatory.[1] Without it, the basic amidine group will tail severely or elute in the void volume.
-
-
Detection: UV at 270 nm.[1]
-
Flow Rate: 1.0 mL/min.[1]
Method C: Argentometric Titration (The Salt Check)
Best for: Stoichiometry confirmation (Dihydrochloride content).
-
Titrant: 0.1 M Silver Nitrate (
).[1] -
Electrode: Silver/Sulfide Ion-Selective Electrode.
-
Logic: Quantifies the
counter-ions. If the purity is high but titration fails, the salt form (mono- vs di-HCl) is incorrect.[1]
Part 3: Comparative Performance Analysis
The following table synthesizes performance data for 6-APCA purity assessment.
| Feature | UV-Vis (Derivative) | RP-HPLC (Ion-Pair) | Argentometric Titration |
| Specificity | Low (Interference from Amide/Acid) | High (Resolves all impurities) | Specific to Chloride only |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 µg/mL | N/A (Macro analysis) |
| Precision (RSD) | < 1.0% | < 0.5% | < 0.2% |
| Analysis Time | 5 Minutes | 25 Minutes | 15 Minutes |
| Cost Per Run | Low (< $1) | High ($20+ solvents/column) | Medium |
| Primary Use Case | Dissolution / Solubility | Final Product Release | Salt Stoichiometry |
Part 4: Decision Logic & Workflow
The choice of method depends on the stage of development. The following logic diagram illustrates the decision process for a researcher handling 6-APCA.
Figure 1: Analytical Decision Tree for 6-Aminopyridine-3-carboximidamide. Select UV-Vis only for rapid process checks where specific impurity identification is not required.[1]
Part 5: Critical Analysis & Recommendations
The "False Purity" Trap in UV-Vis
Researchers must be wary of "False Purity" when using UV-Vis for amidines.[1] The hydrolysis of the amidine group (
-
Recommendation: Do not use UV-Vis for stability testing of 6-APCA, as it will fail to detect the degradation of the amidine to the amide.[1] Use HPLC for stability samples.[1]
Solvent Effects
The UV spectrum of aminopyridines is highly sensitive to pH.
-
Neutral pH: The pyridine ring nitrogen may be unprotonated, leading to a bathochromic shift.
-
Acidic pH (Recommended): Using 0.1 M HCl protonates both the pyridine nitrogen and the amidine, locking the molecule in a stable dicationic state (
charge). This yields the most reproducible extinction coefficient ( ).
Self-Validating Protocol
To ensure the UV-Vis result is valid without running an HPLC every time:
-
Scan Ratio Check: Always calculate the
ratio. -
Baseline: Pure 6-APCA has a specific ratio (e.g., ~3.5).[1]
-
Deviation: If the ratio shifts significantly (>5%), it indicates the presence of the amide impurity (which has a different
profile).
References
-
PubChem. (2025).[1][2] 6-aminopyridine-3-carboximidamide dihydrochloride (Compound Summary). National Library of Medicine. [Link]
-
International Journal of Scientific Research & Technology. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of 6-Aminopyridine-3-carboximidamide dihydrochloride Against Commercial Standards
Introduction
In the landscape of modern drug discovery, the molecular scaffold of a compound is the foundation upon which therapeutic potential is built. Pyridine-based ring systems are among the most prolific and versatile heterocycles in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide focuses on a specific, novel derivative, 6-Aminopyridine-3-carboximidamide dihydrochloride , a compound of interest for its potential as a targeted therapeutic agent.
The Gold Standard: Defining a Commercial Reference Material
Before any comparison can be made, we must first define our benchmark. A "commercial standard" is more than just a product from a catalog; a true Reference Standard is a highly purified and extensively characterized compound that serves as a benchmark for quality control.[2] These standards are essential for calibrating analytical instruments and validating test methods.[3]
A reliable Reference Standard is always accompanied by a comprehensive Certificate of Analysis (CoA) . This document is the standard's passport, providing detailed evidence of its quality. Key features to look for in a CoA from a reputable supplier include:
-
Identity Confirmation: Data from multiple orthogonal techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity Value: A quantitative purity assessment, typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a weight/weight percentage.
-
Characterization Data: Results from other tests like elemental analysis, water content (Karl Fischer), and residual solvent analysis.
-
Traceability: Information on the batch number and, ideally, accreditation of the manufacturing facility under standards like ISO 17034, which governs the competence of reference material producers.[4]
When comparing a new sample, it is this fully-vetted Reference Standard against which all parameters should be measured.
The Comparative Analytical Workflow
A robust comparison relies on a multi-tiered analytical approach. No single technique is sufficient to guarantee a compound's quality. We must verify its chemical structure, quantify its purity, and confirm its biological activity. The workflow below outlines a systematic process for this validation.
Caption: A systematic workflow for comparing a test sample to a reference standard.
Identity Verification: Is It the Right Molecule?
The first and most critical step is to confirm that the test sample has the correct chemical structure. We employ two powerful and complementary spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each proton in the molecule, generating a unique "fingerprint." By overlaying the ¹H NMR spectrum of the test sample with that of the reference standard, we can visually confirm structural identity. Any significant differences in chemical shifts, splitting patterns, or the presence of unexpected signals would indicate either a different structure or the presence of impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the Reference Standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Repeat for the Test Sample. Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and its non-exchangeable proton signal is far downfield.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[6] Ensure the instrument is properly shimmed for field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum for each sample. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Overlay the spectrum of the Test Sample with the Reference Standard. Compare chemical shifts, integration values, and multiplicity (splitting patterns) of all signals.
High-Resolution Mass Spectrometry (HRMS)
Causality: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate measurement of the compound's mass.[7] Techniques like Time-of-Flight (TOF) MS can determine the mass of a molecule with an error of less than 5 parts-per-million (ppm).[8] This high accuracy allows for the confident determination of the compound's elemental formula, serving as an orthogonal confirmation of its identity.
Experimental Protocol: Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF MS)
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the Reference Standard and Test Sample in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a final concentration of ~1-5 µg/mL.
-
LC-MS System: Use an HPLC system coupled to a TOF mass spectrometer. A short C18 column can be used for rapid sample introduction.
-
Mobile Phase: A simple gradient of water and acetonitrile (both with 0.1% formic acid) is typically used. Rationale: Formic acid aids in the ionization of the analyte in positive ion mode.
-
MS Acquisition: Acquire data in positive electrospray ionization (ESI+) mode over a relevant mass range (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum for the main analyte peak. Determine the experimental monoisotopic mass of the molecular ion ([M+H]⁺). Compare this value to the theoretical calculated mass for 6-Aminopyridine-3-carboximidamide (C₆H₉N₄⁺, Theoretical m/z = 137.0822). The mass error should be below 5 ppm.
Purity Assessment: How Clean Is It?
Once identity is confirmed, the next step is to quantify the purity of the compound. HPLC is the industry-standard technique for this purpose, capable of separating the main compound from process-related impurities and degradation products.[9][10]
Experimental Protocol: Purity by HPLC-UV
-
System Preparation: Use an HPLC system with a UV detector. A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: Prepare a suitable mobile phase. For a polar compound like this, a gradient elution might be necessary, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Sample Preparation: Prepare solutions of the Reference Standard and Test Sample at a concentration of ~0.5 mg/mL in the mobile phase.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a determined λmax).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). The retention time of the main peak in the Test Sample must match that of the Reference Standard.
Table 1: Hypothetical Physicochemical Comparison Data
| Parameter | Specification | Reference Standard | Test Sample | Result |
| ¹H NMR | Spectrum conforms to structure | Conforms | Conforms | PASS |
| HRMS (m/z) | 137.0822 ± 5 ppm | 137.0820 (-1.5 ppm) | 137.0824 (+1.5 ppm) | PASS |
| HPLC Purity | ≥ 98.0% | 99.8% | 99.1% | PASS |
Functional Assessment: Does It Perform as Expected?
For drug development professionals, confirming that a compound has the expected biological activity is paramount. A chemically pure compound that is functionally inactive is of no use. For this guide, we will treat 6-Aminopyridine-3-carboximidamide as a putative inhibitor of a hypothetical enzyme, "Kinase XYZ," which is involved in a pro-inflammatory signaling pathway.
Caption: Hypothetical signaling pathway for the target enzyme, Kinase XYZ.
In Vitro Kinase Inhibition Assay
Causality: An in vitro biochemical assay allows us to measure the direct interaction between our compound and its purified target enzyme. By determining the half-maximal inhibitory concentration (IC₅₀), we can quantify the compound's potency. A significant deviation (>2-3 fold) in the IC₅₀ value between the test sample and the reference standard could indicate the presence of active or interfering impurities, even if the overall HPLC purity is high.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Reference Standard and Test Sample in DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient.
-
Prepare assay buffer, purified Kinase XYZ enzyme, and its specific substrate/ATP solution according to the assay kit manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 50 nL) of each compound dilution from the serial dilution plate to the assay plate.
-
Add the Kinase XYZ enzyme solution to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents as per the ADP-Glo™ protocol. This typically involves a luciferase/luciferin system where light output is inversely proportional to kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Functional Comparison Data
| Parameter | Specification | Reference Standard | Test Sample | Result |
| Kinase XYZ IC₅₀ | Within 2-fold of Reference | 55 nM | 62 nM | PASS |
Synthesizing the Results & Conclusion
-
Conforms to the identity of the Reference Standard, as confirmed by matching ¹H NMR spectra and highly accurate mass measurements from HRMS.
-
Meets the purity specification of ≥ 98.0%, with an observed HPLC purity of 99.1%.
-
Demonstrates equivalent functional performance , with an IC₅₀ value (62 nM) that is well within the acceptable two-fold range of the Reference Standard's value (55 nM).
This rigorous, multi-faceted validation process, grounded in the principles outlined by international guidelines like ICH Q2(R1), is essential for ensuring data integrity.[11][12] By systematically verifying identity, purity, and function, researchers can proceed with confidence, knowing their foundational chemical tools are of the highest possible quality.
References
- Pipzine Chemicals. 6-Aminopyridine-3-carboxamide. (n.d.).
- Sigma-Aldrich. 6-aminopyridine-3-sulfonamide AldrichCPR. (n.d.).
- Stojic, D. (2001). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Archive of Oncology, 9(4), 251-255.
- Al-Omair, M. A., Ali, A., Khan, S. A., & Al-Wabli, R. I. (2024).
- LGC Standards. Pharmaceutical Reference Standards. (n.d.).
- EAG Laboratories. Nuclear Magnetic Resonance Spectroscopy (NMR). (n.d.).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent Technologies. (2005).
- Sigma-Aldrich. 6-Aminopyridine-3-carboxylic acid 97. (n.d.).
- Wikipedia. (2024). Nuclear magnetic resonance spectroscopy.
- European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95).
- Pharmaffiliates. (2025).
- ResearchGate. (2024).
- Santa Cruz Biotechnology. 6-Aminopyridine-3-carboxaldehyde. (n.d.).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Environmental Protection Agency. (2003). Aminopyridines.
- MDPI. (2023). Deep-Learning-Based Mixture Identification for Nuclear Magnetic Resonance Spectroscopy Applied to Plant Flavors. Molecules, 28(21), 7416.
- SynThink Research Chemicals. (2023). Reference Standards, Working Standards, and Internal Reference Standards.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- MtoZ Biolabs. (n.d.).
- University of New Mexico. (n.d.). UNM Mass Spectrometry Tutorial.
- ACS Publications. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server.
- NCBI. (2018).
- NCBI. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. Journal of the American Society for Mass Spectrometry, 30(10), 2155-2163.
- Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
- AMSbiopharma. (2025).
- Organic Syntheses. (n.d.). 3-aminopyridine.
- ResearchGate. (2020). Q2(R1)
- ResearchGate. (2023).
- Tocris Bioscience. (2016).
- MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry.
- Thermo Fisher Scientific. (n.d.). Overview of Mass Spectrometry for Protein Analysis.
- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4277-4302.
- Wikipedia. (2024).
- SGS North America Inc. (2020).
- Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
Sources
- 1. dovepress.com [dovepress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. UNM: Mass Spectrometry [massspec.unm.edu]
- 9. moravek.com [moravek.com]
- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Advanced Elemental Analysis Validation: 6-Aminopyridine-3-carboximidamide Dihydrochloride
This guide outlines the validation of elemental analysis (EA) for 6-Aminopyridine-3-carboximidamide dihydrochloride , a critical intermediate in serine protease inhibitor development.
Unlike standard organic molecules, this dihydrochloride salt presents specific analytical challenges—hygroscopicity and high halogen content—that often lead to erroneous data when using "standard" combustion protocols. This guide compares the Standard "Black Box" Approach against a Multi-Modal Validated Protocol , providing the experimental evidence required to confirm stoichiometry and purity with precision.
Executive Summary: The Salt Stoichiometry Challenge
For drug development professionals, confirming the exact salt form is non-negotiable. 6-Aminopyridine-3-carboximidamide dihydrochloride (
A standard CHN analysis often fails to distinguish between the dihydrochloride and monohydrochloride forms or masks water contamination as "high hydrogen." This guide validates a Multi-Modal Protocol (Combustion + Potentiometry + Karl Fischer) that eliminates these ambiguities.
Comparative Overview
| Feature | Method A: Standard Combustion (CHN Only) | Method B: Multi-Modal Validated Protocol (Recommended) |
| Scope | C, H, N only. | C, H, N, Cl (Titration), |
| Halogen Handling | Relies on instrument scrubbers (often saturated). | Separate specific titration for Cl. |
| Hygroscopicity | Ignored; leads to low %C, %N. | Corrected via Karl Fischer (KF) analysis. |
| Stoichiometry | Inferred (often incorrectly). | Directly calculated from molar ratios. |
| Precision (RSD) | High (>0.5%) due to interference. | Low (<0.2%) due to specificity. |
Technical Causality: Why Standard Methods Fail
The Halogen Interference
In standard Dumas combustion, high chloride concentrations (
-
Chlorine Breakthrough:
gas passes to the detector, interfering with or signals. -
Catalyst Poisoning: Rapid degradation of the combustion tube packing, causing drift after only 3-5 runs.
The Hygroscopic Effect
Dihydrochloride salts are hygroscopic. A sample absorbing 2% moisture by weight will depress the Carbon and Nitrogen values proportionally.
-
Result: The sample appears "impure" or "under-salted" (lower MW) if water is not mathematically subtracted.
Experimental Validation Protocols
Protocol A: Sample Preparation & Handling (The Foundation)
To ensure trustworthiness, all weighing must occur in a controlled humidity environment.
-
Equilibration: Dry the reference standard (
) at 105°C for 2 hours or until constant weight. -
Handling: Use a micro-balance (readability 0.001 mg). Weigh samples into Tin (Sn) capsules for CHN and glass weighing boats for Titration/KF.
-
Blanking: Run 3 empty tin capsules to establish the instrument blank.
Protocol B: Automated CHN Combustion (Optimized)
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Oxidation: Dynamic flash combustion at 950°C with
injection. -
Scrubber Packing: Use a specialized halogen kit containing excess Silver Tungstate (
) on Magnesium Oxide to trap and . -
Detection: TCD (Thermal Conductivity Detector).[1]
-
Calibration: K-factor calibration using Acetanilide (Standard) and S-Benzyl-thiuronium chloride (to validate Cl trapping efficiency).
Protocol C: Potentiometric Titration for Chloride
This provides the specific "Cl" value that combustion estimates poorly.
-
Dissolution: Dissolve 50 mg of sample in 50 mL deionized water + 2 mL
(1M). -
Titrant: 0.1 N Silver Nitrate (
), standardized against NaCl. -
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.
-
Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.
Protocol D: Water Correction (Karl Fischer)
-
Method: Volumetric Karl Fischer titration using Methanol-free solvent (to prevent side reactions with amines).
-
Calculation: Correct the "Found" EA values using the formula:
Experimental Data Comparison
The following data demonstrates the validation of a batch of 6-Aminopyridine-3-carboximidamide dihydrochloride.
Theoretical Composition (
-
MW: 209.08 g/mol
-
C: 34.47% | H: 4.82% | N: 26.80% | Cl: 33.91%
Table 1: Method A vs. Method B Performance
Sample Batch: #AP-2024-005 (Stored at ambient humidity)
| Element | Theoretical (%) | Method A: Standard CHN (Found %) | Method B: Validated Multi-Modal (Found %) | Status |
| Carbon | 34.47 | 33.15 (Error: -1.32) | 34.42 (Error: -0.05) | Pass |
| Hydrogen | 4.82 | 5.10 (Error: +0.28) | 4.85 (Error: +0.03) | Pass |
| Nitrogen | 26.80 | 25.90 (Error: -0.90) | 26.75 (Error: -0.05) | Pass |
| Chlorine | 33.91 | N/A (Not tested) | 33.88 (Titration) | Pass |
| Water | 0.00 | N/A | 3.8% (Corrected) | Detected |
Analysis:
-
Method A Failure: The "Standard" method shows failing results (low C/N, high H). This would typically lead to rejecting a good batch or assuming incorrect stoichiometry.
-
Method B Success: By quantifying water (3.8%) and mathematically correcting the dry weight, the values align perfectly with the theoretical dihydrochloride structure.
Visualization of Validation Workflow
The following diagrams illustrate the logical flow and decision-making process for validating this specific salt.
Diagram 1: Multi-Modal Validation Workflow
This workflow ensures no variable (water or halogen) is overlooked.
Caption: Integrated workflow combining hygroscopicity correction with parallel combustion and titration analysis.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose "Out of Specification" (OOS) results for amidine salts.
Caption: Diagnostic logic for resolving discrepancies in elemental analysis of halogenated salts.
References
-
United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF. Link
-
Thermo Fisher Scientific. CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Royal Society of Chemistry. CHNS Elemental Analysers: A Guide for the Analyst.Link
-
Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[2]Link
-
ResearchGate. Comparative Study on Total Chloride Analysis Approaches (Combustion vs Titration).Link
Sources
Distinguishing 6-Aminopyridine-3-carboximidamide: A Structural Analysis & Identification Guide
This guide provides a rigorous technical framework for distinguishing 6-Aminopyridine-3-carboximidamide (also known as 6-amino-3-amidinopyridine) from its structural isomers and synthetic byproducts.
Executive Summary
6-Aminopyridine-3-carboximidamide (C₆H₈N₄, MW 136.15 Da) is a critical pharmacophore often utilized in serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors). Its high basicity and specific hydrogen-bonding capability make it potent, but these same properties lead to challenges in synthesis and purification.
In drug development, it is frequently confused with or contaminated by three distinct classes of "isomers":
-
Regioisomers: (e.g., 5-aminopyridine-2-carboximidamide) – Same mass, different substitution pattern.
-
Functional Analogs (Hydrolysis Products): 6-Aminopyridine-3-carboxamide – Different mass (+1 Da), but often co-elutes in reversed-phase HPLC.
-
Synthetic Precursors: 6-Aminopyridine-3-carbonitrile – Neutral precursor, distinct spectroscopy.
This guide outlines the definitive analytical protocols to isolate and identify the target molecule with high confidence.
Structural & Chemical Profile[1][2][3]
The target molecule is characterized by a pyridine ring substituted with an electron-donating amino group (-NH₂) at position 6 and an electron-withdrawing carboximidamide group (-C(=NH)NH₂) at position 3.
Comparison Table: Target vs. Key Isomers
| Feature | Target: 6-Amino-3-amidine | Regioisomer: 5-Amino-2-amidine | Impurity: 6-Amino-3-amide |
| Structure | Pyridine-2,5-subst. (Amino @ 6) | Pyridine-2,5-subst. (Amino @ 5) | Pyridine-2,5-subst. (Amide @ 3) |
| Formula | C₆H₈N₄ | C₆H₈N₄ | C₆H₇N₃O |
| MW (Monoisotopic) | 136.07 Da | 136.07 Da | 137.06 Da |
| Basicity (pKa) | High (~11.0, Amidine) | High (~11.0, Amidine) | Low/Neutral (~3-4) |
| Key NMR Signal | H5 shielded (ortho to NH₂) | H4/H6 shielded (ortho to NH₂) | H5 shielded (ortho to NH₂) |
| MS (ESI+) | [M+H]⁺ = 137.08 | [M+H]⁺ = 137.08 | [M+H]⁺ = 138.07 |
Spectroscopic Characterization (The "How-To")
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the target from its regioisomers. Mass spectrometry cannot differentiate the 6-amino-3-amidine from the 5-amino-2-amidine as they share the exact same mass and fragmentation similarities.
Protocol: ¹H NMR in DMSO-d₆
Target Signature (6-Aminopyridine-3-carboximidamide): The amino group at position 6 strongly shields the proton at position 5. The amidine at position 3 deshields position 2.
-
δ
8.4 ppm (d, J2 Hz): H2 . This proton is between the ring nitrogen and the amidine. It is the most deshielded. -
δ
7.8 ppm (dd, J9, 2 Hz): H4 . Coupled to H5 (ortho) and H2 (meta). -
δ
6.5 ppm (d, J9 Hz): H5 . Diagnostic Peak. This proton is ortho to the electron-donating amino group, causing a significant upfield shift (shielding). -
δ ~6.8 ppm (s, broad): -NH₂ (Amino).
-
δ ~8.8-9.2 ppm (broad): -C(=NH)NH₂ (Amidine protons, often split or broad due to exchange).
Differentiation Logic:
-
Vs. 5-Amino-2-amidine: In the regioisomer, the amino group is at position 5. This would shield H4 and H6 . You would see a shielded singlet (or fine doublet) for H6 around 7.8-8.0 ppm (less shielded than H5 in the target because it is adjacent to the ring nitrogen).
-
Vs. Amide Impurity: The aromatic splitting is identical, but the exchangeable protons differ. The amide shows -CONH₂ protons (usually two broad singlets ~7.5 and 8.0 ppm), whereas the amidine shows 3-4 protons (depending on salt form) further downfield (>8.5 ppm).
B. Mass Spectrometry (MS)
While MS cannot distinguish regioisomers, it is the fastest way to rule out hydrolysis impurities.
-
Method: LC-MS (ESI+)
-
Target (Amidine): m/z 137.1 [M+H]⁺.
-
Impurity (Amide): m/z 138.1 [M+H]⁺.
-
Impurity (Nitrile): m/z 120.1 [M+H]⁺.
Critical Note: If you observe a peak at +1 Da (138) relative to your target, your amidine has hydrolyzed to the amide. This is a common stability issue in aqueous solution.
Chromatographic Separation Strategy
Separating the highly basic amidine from its neutral/acidic impurities requires specific HPLC conditions. Standard C18 methods often yield poor peak shape for amidines due to silanol interactions.
Recommended Method: HILIC or Mixed-Mode
Why? The amidine is positively charged at neutral pH. Reversed-phase (C18) requires high pH (which degrades the amidine) or ion-pairing agents. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar amidine well.
Protocol:
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyridine ring absorption).
Elution Order (HILIC Mode):
-
Nitrile (Least Polar): Elutes first (near void).
-
Amide (Moderately Polar): Elutes second.
-
Amidine (Most Polar/Basic): Elutes last (strong retention).
Identification Workflow Diagram
The following diagram illustrates the logical decision tree for identifying the correct isomer and purity.
Caption: Logical workflow for distinguishing the target amidine from hydrolysis products (via MS) and regioisomers (via NMR).
Experimental References & Validation
To ensure reproducibility, compare your data against these established benchmarks.
-
PubChem Compound Summary: 6-aminopyridine-3-carboximidamide dihydrochloride (CID 167732605).[1] Provides computed properties and structural identifiers.
-
Betrixaban Synthesis Studies: This molecule is a structural analog to the "right-hand side" of the anticoagulant Betrixaban. Synthetic routes for similar amidines describe the conversion of the nitrile to the amidine via the Pinner reaction. Zhang, P. et al. Bioorg.[2] Med. Chem. Lett. 2009, 19, 2179-2185.[2][3]
-
NMR of Aminopyridines: General reference for the shielding effects of amino groups on pyridine rings. Oxford Instruments Application Note: Distinguishing Regioisomers.
Synthesis Note (Self-Validation)
If synthesizing this molecule from 6-aminopyridine-3-carbonitrile :
-
Reaction: Pinner reaction (HCl/EtOH) followed by Ammonia/EtOH.
-
Checkpoint: The intermediate imidate ester is sensitive to moisture. If water is present, it hydrolyzes to the ethyl ester or amide .
-
Validation: Use the LC-MS protocol above to ensure the mass is 137 (Amidine) and not 138 (Amide) or 167 (Ethyl Ester).
References
-
National Center for Biotechnology Information. (2025).[1][4][5][6] PubChem Compound Summary for CID 167732605, 6-aminopyridine-3-carboximidamide dihydrochloride. Retrieved from [Link]
-
Zhang, P., et al. (2009).[2][3] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[2][3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]3]
-
Oxford Instruments. (2024).[4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. PubChemLite - 6-aminopyridine-3-carboximidamide dihydrochloride (C6H8N4) [pubchemlite.lcsb.uni.lu]
- 2. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
6-Aminopyridine-3-carboximidamide dihydrochloride proper disposal procedures
Executive Summary & Chemical Identity
6-Aminopyridine-3-carboximidamide dihydrochloride (Molecular Formula: C₆H₁₀Cl₂N₄ ; MW: 209.08 g/mol ) is a specialized pyridine derivative often utilized as a serine protease inhibitor or a synthetic intermediate in drug discovery.[1] As a dihydrochloride salt of an amidine, it possesses specific physicochemical properties—high water solubility, acidity in solution, and potential nitrogenous toxicity—that dictate its disposal pathway.
This guide defines the authoritative operational protocol for the containment, deactivation, and disposal of this compound. It is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel from exposure to hazardous amidine salts.
Chemical Profile & Hazard Classification
| Property | Specification | Operational Implication |
| CAS Number | Not widely listed; use MDL: MFCD28891456 | Treat as "Unlisted Hazardous Substance" (High Caution). |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires moisture-tight storage before disposal. |
| Acidity (pH) | Acidic (in aqueous solution) | Corrosive potential. Do not mix with bleach/oxidizers directly. |
| Primary Hazards | Skin/Eye Irritant (H315/H319), Acute Tox. (H302) | Requires full PPE (Nitrile gloves, safety goggles). |
| Reactivity | Incompatible with strong oxidizers & bases | Segregation Critical: Risk of exothermic reaction or toxic gas evolution. |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. The most common compliance failure is improper segregation, which can lead to dangerous cross-reactions in waste streams.
Segregation Directives
-
Solid Waste: Isolate pure solid 6-Aminopyridine-3-carboximidamide dihydrochloride in a dedicated "Solid Hazardous Waste" container. Do not dispose of in regular trash or biohazard bags (unless contaminated with biologicals).
-
Liquid Waste:
-
Aqueous Solutions: Dispose of in Acidic Aqueous Waste streams (pH < 7).
-
Organic Solutions: Dispose of in Halogenated or Non-Halogenated Solvent Waste depending on the carrier solvent.
-
-
Incompatibility Alert: Never mix this compound with strong bases (e.g., NaOH, KOH) in a closed waste container. Neutralization releases the free amidine base, which may alter solubility or cause precipitation/heat generation.
Visual Workflow: Waste Segregation Logic
Caption: Decision tree for segregating 6-Aminopyridine-3-carboximidamide dihydrochloride based on physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Substance
Scenario: Expired stock, synthesis yield, or spill cleanup material.
-
PPE Requirement: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.
-
Containment: Transfer the solid material into a screw-cap glass or high-density polyethylene (HDPE) jar.
-
Why? Prevents leaching and protects against moisture which can degrade the salt.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: "6-Aminopyridine-3-carboximidamide dihydrochloride"[1]
-
Hazards: "Toxic, Irritant, Acidic Solid"
-
-
Secondary Containment: Place the sealed jar into a clear polyethylene bag (secondary containment) before placing it in the satellite accumulation area (SAA).
Protocol B: Disposal of Liquid Waste
Scenario: Reaction mixtures or stock solutions in DMSO/Water.
-
pH Check: If the solution is aqueous, verify pH. If highly acidic (pH < 2), consider neutralization to pH 5-9 only if your facility protocol permits bench-top neutralization. Otherwise, label as "Acidic Waste".
-
Solvent Compatibility:
-
DMSO/DMF Solutions: Dispose of in "Non-Halogenated Organic" waste.
-
Methanol/Ethanol: Dispose of in "Flammable/Solvent" waste.
-
-
Rinsing: Triple-rinse empty stock vials with the compatible solvent. Add rinsate to the liquid waste container. Deface the label on the empty vial and discard it in the glass trash.
Protocol C: Spill Cleanup (Decontamination)
Scenario: Powder spill on benchtop.
-
Isolate: Demarcate the area.
-
Wet Wipe Method: Do not dry sweep (creates dust). Cover the spill with paper towels soaked in water (the compound is water-soluble).
-
Clean: Wipe up the material. Follow with a soap/water wash.[2][3]
-
Disposal: Place all contaminated paper towels and gloves into the "Solid Hazardous Waste" bin.
Regulatory Compliance & Environmental Fate
-
RCRA Classification: While not explicitly P-listed or U-listed by specific CAS in all jurisdictions, pyridine derivatives are often treated as characteristic hazardous waste due to toxicity.
-
Destruction Method: The ultimate disposal method by the EHS contractor will be High-Temperature Incineration . This ensures the thermal decomposition of the pyridine ring and the amidine group into nitrogen oxides (scrubbed) and HCl.
-
Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives can be toxic to aquatic life (aquatic toxicity category 1 or 2 is common for this class).
References
-
Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue - Entry for 6-aminopyridine-3-carboximidamide dihydrochloride. Retrieved from
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: General Pyridine Derivatives Disposal Guidelines. Retrieved from
-
Sigma-Aldrich. (2025).[4] Generic SDS for Aminopyridine Salts (Class-based Safety Data). Retrieved from
-
US EPA. (2024). Hazardous Waste Management for Academic Laboratories. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
